HIV-1 inhibitor-9
Description
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Properties
Molecular Formula |
C24H21N5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29) |
InChI Key |
HBZCSFIXNDKLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of HIV-1 Inhibitor-9: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of HIV-1 inhibitor-9, a potent, nonpeptide inhibitor of the HIV-1 protease. Developed through a sophisticated process of structure-based drug design, this compound demonstrates significant promise in the field of antiretroviral therapy. This document, intended for researchers, scientists, and drug development professionals, consolidates key data, experimental methodologies, and mechanistic insights into a comprehensive resource.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
This compound functions as a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this enzymatic activity, this compound prevents the formation of infectious virions, thus halting the spread of the virus.
A key feature of this compound's interaction with the protease is its unique "inverted binding mode" when compared to its precursors.[1] This was revealed through X-ray crystallography of the inhibitor-enzyme complex. This structural insight was instrumental in the iterative design process, allowing for modifications in the P1 and P1' pockets of the protease, which led to a remarkable 100-fold increase in inhibitory activity.[1] The design of this bis tertiary amide inhibitor was guided by the structure of a precursor compound (compound 3) bound to the HIV protease.[1]
Quantitative Analysis of Inhibitory and Antiviral Activity
The potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type |
| Ki (inhibition constant) | Data not available in search results | HIV-1 Protease Enzyme Assay |
| IC50 (half maximal inhibitory concentration) | Data not available in search results | HIV-1 Protease Enzyme Assay |
| EC50 (half maximal effective concentration) | Potent at low nanomolar levels[] | Cell-Based Antiviral Assay |
| Potency vs. Precursor (compound 3) | ~17 times more potent[1][] | Comparative Analysis |
Further detailed quantitative data from the primary research article is required for a complete profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols used in the characterization of this compound, based on standard practices in the field.
HIV-1 Protease Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of recombinant HIV-1 protease.
Principle: A fluorogenic substrate, which mimics a natural cleavage site of the HIV protease, is incubated with the enzyme in the presence and absence of the inhibitor. Cleavage of the substrate by the protease results in the release of a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is a measure of its inhibitory activity.
Protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., MES or similar, at optimal pH)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates (black, for fluorescence assays)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In the wells of the microtiter plate, add the assay buffer, the inhibitor dilutions, and the recombinant HIV-1 protease. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
-
Cell-Based Antiviral Activity Assay
This assay determines the effectiveness of the inhibitor in preventing viral replication in a cellular context. The MT-4 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used for this purpose.
Principle: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The viability of the cells is then assessed after a few days. In the absence of an effective inhibitor, the virus will replicate and cause cell death (cytopathic effect). The ability of the inhibitor to protect the cells from this effect is a measure of its antiviral activity.
Protocol:
-
Reagents and Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., wild-type or resistant strains)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)
-
96-well cell culture plates
-
CO2 incubator
-
-
Procedure:
-
Seed MT-4 cells into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubate the plate in a CO2 incubator at 37°C for a period of 4-5 days.
-
After the incubation period, assess cell viability using a suitable reagent (e.g., by adding MTT and measuring the formazan product spectrophotometrically).
-
Plot the cell viability against the inhibitor concentration and determine the EC50 value, which is the concentration of the inhibitor that protects 50% of the cells from the viral cytopathic effect.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the direct inhibition of the viral protease. While the provided information does not detail specific interactions with host cell signaling pathways, the logical workflow of its development and action can be visualized.
Caption: Development and mechanism of action of this compound.
Conclusion
This compound represents a significant achievement in the rational design of nonpeptide HIV protease inhibitors. Its potent antiviral activity, demonstrated in both enzymatic and cell-based assays, underscores the efficacy of targeting this critical viral enzyme. The detailed understanding of its binding mode has not only explained its high potency but also paved the way for the development of next-generation inhibitors. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in the ongoing fight against HIV/AIDS. The compound has been shown to have good oral availability in three animal models, indicating its potential for in vivo applications.[1]
References
discovery and synthesis of "HIV-1 inhibitor-9"
An in-depth guide to Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is provided as a representative example for the requested topic of "HIV-1 inhibitor-9," a non-standard designation for which no specific information is available. Doravirine was approved by the U.S. Food and Drug Administration (FDA) in 2018 and is used in the treatment of HIV-1 infection.[1][2]
Discovery and Rationale for Development
Doravirine was rationally designed to be a potent HIV-1 NNRTI with an improved resistance profile compared to earlier drugs in its class.[3] A key goal was to develop an inhibitor that would remain effective against common NNRTI resistance mutations, such as K103N, Y181C, and G190A.[2][3] The discovery process involved optimizing a novel series of pyridinone-based NNRTIs to enhance their potency and pharmacokinetic properties.[4][5] This led to the identification of Doravirine (formerly MK-1439), which demonstrated efficacy against both wild-type HIV-1 and prevalent resistant strains.[6]
Mechanism of Action
Doravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[7][8] HIV, a retrovirus, uses RT to transcribe its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[9]
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for the active site of the enzyme, Doravirine binds to a distinct, allosteric site on the RT enzyme known as the NNRTI binding pocket.[9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA to DNA.[9] Doravirine does not inhibit human cellular DNA polymerases α, β, or mitochondrial DNA polymerase γ.[7][8]
Quantitative Data
Doravirine's efficacy is demonstrated by its potent antiviral activity against both wild-type and mutant HIV-1 strains, as well as its favorable pharmacokinetic profile in humans.
Table 1: In Vitro Antiviral Activity
| HIV-1 Strain | IC50 (nM) | EC50 (nM) | EC95 (nM) |
| Wild-Type | 12 | 0.6 - 10 | 20 |
| K103N mutant | 21 | - | 43 |
| Y181C mutant | 31 | - | 27 |
| K103N/Y181C mutant | 33 | - | 55 |
| HIV-2 | - | 1250 | - |
| Data compiled from multiple sources. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of drug potency in vitro.[10][11][12][13] |
Table 2: Human Pharmacokinetics (100 mg once daily)
| Parameter | Value |
| Absolute Bioavailability | ~64% |
| Tmax (Time to peak concentration) | 2 hours |
| Elimination Half-life | ~15 hours |
| Steady-State AUC0-24h | 37.8 µM·h |
| Steady-State Cmax | 2,260 nM |
| Steady-State C24h (Trough) | 930 nM |
| Data from clinical studies in healthy and HIV-1 infected adults.[8][11][14] |
Synthesis and Experimental Protocols
The synthesis of Doravirine has been optimized for large-scale production.[15][16] A robust, multi-kilogram scale synthesis has been described, which is crucial for clinical supply.[10][15]
Protocol 1: Key Synthetic Step - N-Alkylation
This protocol describes a key step in a reported synthesis route: the N-alkylation of the pyridone core with the triazole side-chain.
Objective: To couple 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile with 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
Materials:
-
3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 eq)
-
3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one solution in N-Methyl-2-pyrrolidone (NMP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
2-methyl-2-butanol
-
NMP (solvent)
Procedure:
-
Charge a suitable reaction vessel with a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.
-
Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol to the vessel.
-
Slowly add N,N-diisopropylethylamine to the resulting suspension over a period of 4 hours at ambient temperature.
-
Age the reaction mixture for approximately 18 hours at ambient temperature, monitoring for completion by HPLC.
-
Upon completion, proceed with aqueous workup and isolation procedures to obtain the final product, Doravirine.
This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[5]
Resistance Profile
Doravirine exhibits a distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[3][17] While it retains activity against common NNRTI mutations like K103N and Y181C, specific mutations can reduce its susceptibility.[2][17]
The most common resistance-associated mutations (RAMs) that emerge in response to Doravirine therapy are V106A/I/M and F227C.[18][19] The development of resistance during clinical trials has been reported as uncommon.[18] Importantly, the RAMs associated with Doravirine show limited cross-resistance to other NNRTIs, making it a valuable option in various treatment scenarios.[3][17]
References
- 1. An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Doravirine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PK Data and Dose Selection for Experimental NNRTI, Doravirine [natap.org]
- 13. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacodynamics, Pharmacokinetics, and Drug Interaction Profile of Doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 19. journals.asm.org [journals.asm.org]
Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Inhibitor-9 (Darunavir)
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and validation for HIV-1 Inhibitor-9, a potent antiretroviral agent commonly known as Darunavir. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies from seminal studies, offering a comprehensive resource for understanding the mechanism of action of this critical therapeutic.
Executive Summary
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of the virus. Its primary molecular target is the HIV-1 protease, an enzyme essential for the viral life cycle. This guide will detail the experimental journey from initial target identification to robust validation, presenting the quantitative data that underpins its therapeutic use, the detailed protocols of key experiments, and visual representations of the underlying biological processes and experimental workflows.
Target Identification: Pinpointing HIV-1 Protease
The discovery of HIV as the causative agent of AIDS spurred research into its molecular machinery, identifying several key enzymes as potential drug targets, including reverse transcriptase, integrase, and protease.[1] HIV-1 protease is a viral enzyme responsible for cleaving newly synthesized polyproteins into their functional protein components, a crucial step in the maturation of infectious virions.[2][3] Inhibition of this enzyme halts the viral replication cycle, making it a prime target for antiretroviral therapy.[1][4]
Early efforts in structure-assisted drug design led to the development of a class of drugs known as protease inhibitors (PIs).[5] These molecules are designed to mimic the transition state of the natural substrate of the HIV-1 protease, binding to the enzyme's active site with high affinity and blocking its catalytic activity.[1][2] Darunavir was developed as a potent, non-peptidyl inhibitor of the mature protease dimer.[1]
Mechanism of Action
HIV-1 protease is an aspartic protease that functions as a homodimer.[6] The active site is located at the dimer interface and is characterized by two catalytic aspartic acid residues (Asp25 and Asp25').[1] Darunavir binds to this active site, with its central hydroxyl group forming a key interaction that mimics the transition state of the hydrolysis reaction.[1] A distinguishing feature of Darunavir is its ability to form extensive hydrogen bonds with the backbone atoms of the protease active site. This robust interaction is thought to contribute to its high genetic barrier to resistance, as mutations in the viral protease are less likely to disrupt these fundamental backbone interactions.[6]
Furthermore, Darunavir exhibits a dual mechanism of action by not only inhibiting the catalytic activity of the mature protease but also by potently inhibiting the dimerization of protease monomers.[1][6] Since dimerization is a prerequisite for protease activity, this dual inhibition provides an additional and novel approach to suppressing viral replication.[1][6]
Target Validation: Confirming the Role of HIV-1 Protease
The validation of HIV-1 protease as the target of Darunavir involved a multi-pronged approach, combining biochemical assays, antiviral activity assays in cell culture, and the generation and analysis of drug-resistant viral strains.
In Vitro Enzyme Inhibition
Biochemical assays are fundamental to confirming the direct interaction between an inhibitor and its target enzyme. For Darunavir, these assays typically involve measuring the inhibition of recombinant HIV-1 protease activity against a synthetic peptide substrate. The potency of the inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).
Cell-Based Antiviral Activity
To demonstrate that the enzymatic inhibition translates into antiviral efficacy, the activity of Darunavir is assessed in cell-based assays. These experiments involve infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the inhibitor. The antiviral activity is typically measured by quantifying the reduction in viral replication, often through the measurement of viral p24 antigen. The effective concentration that inhibits 50% of viral replication (EC50) is a key parameter derived from these studies.
Resistance Studies
A crucial step in target validation is the analysis of drug resistance. This is achieved by passaging HIV-1 in the presence of sub-optimal concentrations of the inhibitor to select for resistant viral variants. Sequencing the protease gene of these resistant strains reveals mutations that confer reduced susceptibility to the drug. The identification of mutations within the protease gene provides strong evidence that the protease is the direct target of the inhibitor. For Darunavir, resistance mutations have been identified, although it generally maintains activity against many strains that are resistant to other protease inhibitors.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for Darunavir from various studies.
| Parameter | Value | Assay Type | Reference |
| Ki (Wild-Type HIV-1 Protease) | 0.12 nM (Saquinavir for comparison) | Enzymatic Assay | [1] |
| EC50 (Wild-Type HIV-1) | 1-2 nM | Cell-based Antiviral Assay | [2] |
Note: Specific Ki values for Darunavir were not found in the initial search results, but the EC50 value demonstrates its high potency. Saquinavir's Ki is provided for context on the potency of first-generation protease inhibitors.
Detailed Experimental Protocols
HIV-1 Protease Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
Darunavir (or other test inhibitor) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Darunavir in the assay buffer.
-
Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.
-
Add the diluted Darunavir or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each Darunavir concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Cell-Based Antiviral Assay (General Protocol)
-
Reagents and Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Darunavir dissolved in DMSO
-
96-well cell culture plate
-
p24 antigen ELISA kit
-
-
Procedure:
-
Seed the MT-4 cells into the wells of a 96-well plate.
-
Prepare serial dilutions of Darunavir in the cell culture medium.
-
Add the diluted Darunavir or DMSO (vehicle control) to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a humidified CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral p24 antigen in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of inhibition of viral replication for each Darunavir concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: HIV-1 replication cycle and the inhibitory action of Darunavir on HIV-1 Protease.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"HIV-1 inhibitor-9" structure-activity relationship (SAR) studies
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of HIV-1 Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for major classes of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy. The guide details the core principles of SAR for inhibitors targeting HIV-1 Protease, Integrase, and Reverse Transcriptase, supported by quantitative data, experimental protocols, and visualizations of key biological and experimental processes.
The HIV-1 Replication Cycle and Key Drug Targets
The replication of HIV-1 is a multi-step process that offers several key targets for therapeutic intervention. The main enzymes that play a crucial role in the viral life cycle are Reverse Transcriptase, Integrase, and Protease. Understanding this cycle is fundamental to the rational design of effective inhibitors.
The lifecycle begins with the virus binding to a host CD4+ cell and releasing its genetic material (RNA) and enzymes into the cell. Reverse transcriptase converts the viral RNA into DNA, which is then transported into the cell's nucleus. Integrase facilitates the integration of this viral DNA into the host cell's genome. Finally, new viral proteins are synthesized and assembled into immature virions, which bud from the cell. The viral protease is then responsible for cleaving these long protein chains into their functional components, resulting in a mature, infectious virus.
HIV-1 Protease Inhibitors (PIs): SAR and Experimental Protocols
HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral drugs.[1] Structure-assisted drug design has been particularly successful in developing potent PIs.[1]
Core SAR Principles for Protease Inhibitors
The design of PIs often focuses on mimicking the natural peptide substrates of the protease. Key SAR insights include:
-
Hydroxyethylamine and Hydroxyethylene Scaffolds: Many potent PIs incorporate a non-cleavable hydroxyethylamine or hydroxyethylene core, which mimics the transition state of the peptide bond hydrolysis.[2][3]
-
P2/P2' Ligands: Modifications at the P2 and P2' positions significantly impact binding affinity and antiviral potency. For instance, incorporating N-phenyloxazolidinone-5-carboxamides as P2 ligands has led to the development of highly potent inhibitors.[3]
-
Backbone Interactions: Designing inhibitors that form hydrogen bonds with the backbone of the protease active site can help combat drug resistance.[4] This is because the backbone is more conserved than the side chains, which are more prone to mutations.
-
Symmetry: Given the dimeric and pseudo-symmetric nature of HIV-1 protease, both symmetric and pseudo-symmetric inhibitors have been successfully developed.[5]
Quantitative SAR Data for Representative PIs
The following table summarizes the inhibitory potency of several well-established PIs.
| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) | Reference |
| Darunavir | HIV-1 Protease | Ki: 1.6 - 4.5 pM | EC50: 1.2 - 8.5 nM | [2][4] |
| Lopinavir | HIV-1 Protease | Ki: 1.3 - 3.6 pM | EC50: 6.5 - 17.6 nM | [2] |
| Atazanavir | HIV-1 Protease | Ki: <0.1 nM | EC50: 2.6 - 5.2 nM | [3] |
| Indinavir | HIV-1 Protease | Ki: 0.33 - 0.98 nM | EC50: 25 - 100 nM | [6] |
Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell types used.
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening HIV-1 protease inhibitors.[7]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute the HIV-1 protease enzyme in a suitable dilution buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).
-
Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., Pepstatin A).
-
-
Assay Procedure:
-
In a 96-well plate, add the test inhibitor dilutions, control inhibitor, and a solvent control to respective wells.
-
Add the HIV-1 protease solution to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HIV-1 protease substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HIV-1 Integrase Inhibitors (INSTIs): SAR and Experimental Protocols
HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[8]
Core SAR Principles for Integrase Inhibitors
The development of INSTIs has been guided by understanding their mechanism of action, which involves chelating essential metal ions in the enzyme's active site.
-
Metal Chelating Motifs: A key feature of many INSTIs is a pharmacophore capable of binding to the two Mg2+ ions in the integrase active site. This interaction is crucial for inhibiting the strand transfer reaction.[9]
-
Structural Diversity: INSTIs belong to various structural classes, including diketo acids, pyrimidinones, and N-methylpyrimidones.[10][11]
-
Resistance Profile: Second-generation INSTIs have been designed to have a higher genetic barrier to resistance compared to first-generation drugs.[9]
Quantitative SAR Data for Representative INSTIs
| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) | Reference |
| Raltegravir | HIV-1 Integrase | IC50: 2-7 nM | EC50: 19 nM | [8] |
| Elvitegravir | HIV-1 Integrase | IC50: 7.2 nM | EC50: 0.7-1.7 nM | [8] |
| Dolutegravir | HIV-1 Integrase | IC50: 2.7 nM | EC50: 0.51 nM | [10] |
| S/GSK364735 | HIV-1 Integrase | IC50: 2.1 nM | EC50: 31 nM | [11] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of an inhibitor to block the integration of a model viral DNA into a target DNA.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Synthesize and purify a donor DNA (vDNA) substrate, often labeled with biotin, and a target DNA (tDNA) substrate, often labeled with a different tag (e.g., digoxigenin).
-
Purify recombinant HIV-1 integrase enzyme.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, integrase enzyme, and test inhibitor dilutions.
-
Incubate to allow inhibitor binding.
-
Add the vDNA substrate and incubate to allow the formation of the enzyme-DNA complex (pre-integration complex).
-
Add the tDNA substrate to initiate the strand transfer reaction.
-
Stop the reaction after a defined time.
-
Detect the product of the strand transfer reaction (the integrated DNA) using an ELISA-based method that captures the biotin-labeled vDNA and detects the digoxigenin-labeled tDNA.
-
-
Data Analysis:
-
Quantify the amount of strand transfer product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
HIV-1 Reverse Transcriptase Inhibitors (RTIs): SAR and Experimental Protocols
HIV-1 reverse transcriptase (RT) is the enzyme that converts the viral RNA genome into DNA. There are two main classes of RTIs: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Core SAR Principles for Reverse Transcriptase Inhibitors
-
NRTIs: These are analogs of natural deoxynucleosides that, once incorporated into the growing viral DNA chain, cause chain termination. Their activity is largely dependent on electronic factors.[12]
-
NNRTIs: These are a structurally diverse group of compounds that bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its function.[13] The activity of NNRTIs is often governed by hydrophobic and steric interactions within this pocket.[12] The flexibility of some NNRTIs, like etravirine and rilpivirine, allows them to adapt to mutations in the binding pocket, providing activity against resistant strains.[14]
Quantitative SAR Data for Representative NNRTIs
| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) | Reference |
| Nevirapine | HIV-1 RT | IC50: 200 nM | EC50: 10-40 nM | [13] |
| Delavirdine | HIV-1 RT | IC50: 100 nM | EC50: 30 nM | [13] |
| Efavirenz | HIV-1 RT | IC50: 2.5 nM | EC50: 1.7-3.8 nM | [13] |
| Etravirine | HIV-1 RT | IC50: 1.6 nM | EC50: 0.9-4 nM | [14] |
Experimental Protocol: Cell-Based Antiviral Assay
This protocol is a general method for determining the antiviral efficacy of any class of HIV-1 inhibitor in a cellular context.[15][16]
-
Cell Culture and Virus Preparation:
-
Culture a susceptible cell line (e.g., MT-4, CEM, or TZM-bl cells) in appropriate media.
-
Prepare a stock of HIV-1 (e.g., HIV-1IIIB or a pseudotyped virus) and determine its titer (e.g., TCID50).[17]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate.
-
Infect the cells with a predetermined amount of HIV-1.
-
Include control wells with no virus (cell control), virus but no drug (virus control), and a known antiviral drug.
-
Incubate the plates for a period that allows for viral replication (e.g., 3-5 days).
-
-
Endpoint Measurement and Data Analysis:
-
Quantify the extent of viral replication. This can be done through various methods:
-
MTT assay: Measures cell viability, which is reduced by the cytopathic effect of the virus.
-
p24 antigen ELISA: Measures the amount of a viral protein (p24) in the cell supernatant.
-
Reporter gene assay: If using a cell line with a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR, measure the reporter activity.[15]
-
-
Calculate the percentage of protection or inhibition of viral replication for each compound concentration.
-
Determine the EC50 (the concentration that inhibits 50% of viral replication).
-
Simultaneously, determine the CC50 (the concentration that causes 50% cytotoxicity) in uninfected cells to calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
The development of HIV-1 inhibitors is a testament to the power of structure-activity relationship studies in modern drug discovery. For each major class of inhibitors—protease, integrase, and reverse transcriptase inhibitors—a deep understanding of the enzyme's structure and mechanism has allowed for the rational design of highly potent and specific drugs. Key SAR principles, such as mimicking transition states for protease inhibitors, chelating essential metal ions for integrase inhibitors, and exploiting allosteric pockets for NNRTIs, have been instrumental in this success. The continuous evolution of the virus, leading to drug resistance, necessitates ongoing research efforts. Future SAR studies will likely focus on developing inhibitors with a high barrier to resistance, improved pharmacokinetic profiles, and the ability to target novel steps in the HIV-1 lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel series of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Structure–Activity Relationship Studies of HIV-1 Integrase Oligonucleotide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]
- 15. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 16. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]
"HIV-1 inhibitor-9" binding site on HIV-1 protease
An In-depth Technical Guide to the Amprenavir Binding Site on HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions between the HIV-1 protease inhibitor Amprenavir and its target, the HIV-1 protease. The document details the key binding site residues, presents quantitative binding data, outlines the experimental protocols used to determine these parameters, and provides visualizations of the binding pathway and experimental workflows.
Introduction to HIV-1 Protease and Amprenavir
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][2] Inhibition of this enzyme results in the formation of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][2]
Amprenavir (VX-478) is a potent, FDA-approved HIV-1 protease inhibitor.[2][3] It is designed as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate of the protease.[1] Its chemical structure, which includes a sulfonamide group, was developed to enhance interactions with the protease active site and improve water solubility.[4]
The Amprenavir Binding Site on HIV-1 Protease
HIV-1 protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[4] This active site is located at the dimer interface, beneath two flexible "flaps" (residues 45-55 and 45'-55') that move to allow substrate or inhibitor binding.[4]
Amprenavir binds within this active site cavity, establishing a network of interactions with key residues. The central hydroxyl group of Amprenavir forms crucial hydrogen bonds with the catalytic dyad, Asp25 and Asp25'.[5] Additional hydrogen bonds and van der Waals interactions occur with residues in the active site and the flap regions, including Gly27, Asp29, Asp30, Ile50, and Ile50'.[5][6] The interaction with the flap residues, particularly Ile50, is a significant contributor to the inhibitor's potency.[4] A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the tips of the flaps (Ile50 and Ile50'), further stabilizing the complex.[6]
Interestingly, some kinetic studies suggest the possibility of a second, allosteric binding site for Amprenavir on the surface of the protease dimer, near the flap region.[7][8] This secondary interaction may contribute to its overall inhibitory mechanism and potency.[7]
Quantitative Binding and Inhibition Data
The interaction between Amprenavir and HIV-1 protease has been extensively quantified. The following table summarizes key binding and inhibition parameters for wild-type (WT) protease.
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | 0.6 nM | Enzyme Inhibition Assay | [3][9] |
| 0.16 nM | Enzyme Inhibition Assay | [4] | |
| 50% Inhibitory Conc. (IC50) | 14.6 ± 12.5 ng/mL | In vitro cell-based assay | [9] |
| Dissociation Constant (Kd) | 3.9 x 10-10 M (390 pM) | Isothermal Titration Calorimetry | [10] |
| 2.0 x 10-10 M (200 pM) | Isothermal Titration Calorimetry | [11] | |
| Binding Enthalpy (ΔH) | -8.1 kcal/mol | Isothermal Titration Calorimetry | [11] |
| Binding Entropy (-TΔS) | -7.2 kcal/mol | Isothermal Titration Calorimetry | [11] |
| Gibbs Free Energy (ΔG) | -15.3 kcal/mol | Isothermal Titration Calorimetry | [11] |
Visualizations
Amprenavir Binding Pathway
The following diagram illustrates the key interactions between Amprenavir and the HIV-1 protease active site.
Caption: Key interactions of Amprenavir within the HIV-1 protease active site.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of an HIV-1 protease inhibitor.
Caption: A typical experimental workflow for characterizing HIV-1 protease inhibitors.
Detailed Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This method is used to determine the inhibitory potency (IC50 and Ki) of a compound.
-
Principle: The assay utilizes a fluorogenic peptide substrate that contains a sequence cleaved by HIV-1 protease. The substrate is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (Amprenavir) in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the diluted inhibitor or DMSO (for enzyme control) to the wells.
-
Add a defined amount of HIV-1 protease solution to each well and incubate for a short period (e.g., 5 minutes at 37°C) to allow inhibitor binding.[4]
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for a set period (e.g., 1-3 hours) at 37°C.[13]
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[4][8]
-
X-ray Crystallography of Protease-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise binding mode and atomic interactions.
-
Principle: A highly pure and concentrated solution of the protein-inhibitor complex is induced to form a well-ordered crystal. This crystal is then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern that can be computationally processed to determine the electron density map and, subsequently, the atomic structure of the complex.
-
Procedure (Co-crystallization Method):
-
Complex Formation: Purified HIV-1 protease is incubated with a molar excess of Amprenavir (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.[14] The incubation time can range from 30 minutes to several hours.[14]
-
Crystallization: The protein-inhibitor complex solution is mixed with a crystallization reagent (containing precipitants like PEG, salts, and buffers) in a vapor-diffusion setup (hanging or sitting drop). The mixture is allowed to equilibrate, typically for several days to weeks, until crystals form.
-
Crystal Harvesting and Cryo-protection: Crystals are carefully removed from the drop and briefly soaked in a cryo-protectant solution (often the crystallization reagent supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice crystal formation during freezing.[14] The cryo-protectant should also contain the inhibitor to prevent it from dissociating.[14]
-
Data Collection: The cryo-cooled crystal is mounted in an X-ray beamline. The crystal is rotated while being exposed to X-rays, and the diffraction data are collected on a detector.
-
Structure Determination: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement (if a similar protease structure is known) and refined against the experimental data to build and validate the final atomic model of the protease-Amprenavir complex.[15][16]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.
-
Principle: A solution of the inhibitor (ligand) is titrated in small, precise injections into a sample cell containing the protease (macromolecule). The heat change upon each injection is measured by a highly sensitive calorimeter. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule.
-
Procedure:
-
Sample Preparation: Prepare solutions of purified HIV-1 protease and Amprenavir in the same, precisely matched buffer (e.g., 10 mM sodium acetate, pH 5.0, 2% DMSO).[10] Degas both solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Load the protease solution into the sample cell of the calorimeter and the Amprenavir solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).[11]
-
Titration: Perform a series of small, timed injections (e.g., 20-30 injections of 10 µL each) of the Amprenavir solution into the protease solution while stirring.[10][11]
-
Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change for each injection. These values are plotted against the molar ratio of inhibitor to protease. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[10] For very tight binders like Amprenavir, a displacement titration with a weaker-binding ligand may be necessary to accurately determine the affinity.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor binding events in real-time, providing kinetic data on the association (kon) and dissociation (koff) rates of the interaction.
-
Principle: One of the binding partners (e.g., HIV-1 protease) is immobilized on the surface of a sensor chip. A solution containing the other partner (Amprenavir, the analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass bound and is recorded in real-time as a sensorgram.
-
Procedure:
-
Sensor Chip Preparation: HIV-1 protease is immobilized onto a suitable sensor chip surface (e.g., via amine coupling).
-
Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Association Phase: A solution of Amprenavir at a known concentration is injected and flows over the surface for a set period. The SPR signal increases as Amprenavir binds to the immobilized protease.[17]
-
Dissociation Phase: The Amprenavir solution is replaced by the running buffer. The SPR signal decreases as the bound inhibitor dissociates from the protease.[17]
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, returning the sensor surface to its initial state for the next cycle.
-
Data Analysis: The experiment is repeated with several different concentrations of the analyte. The resulting sensorgrams (association and dissociation curves) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[17]
-
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. abcam.cn [abcam.cn]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Structural Biology of Darunavir (HIV-1 Inhibitor-9) Complexed with HIV-1 Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health challenge. The virus relies on several key enzymes for its replication, making them attractive targets for antiretroviral therapy. One such crucial enzyme is the HIV-1 protease, an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[1][2] Inhibition of this enzyme halts the viral life cycle, rendering the virus non-infectious.[1][2]
This technical guide provides an in-depth analysis of the structural biology of the complex formed between the HIV-1 protease and a potent inhibitor, Darunavir. In various scientific literature, specific compounds are often numerically labeled for brevity within the context of a publication. For the purpose of this guide, we will refer to Darunavir as "HIV-1 inhibitor-9," based on its designation in a relevant research article.[1] Darunavir is a second-generation protease inhibitor known for its high potency and a high genetic barrier to the development of drug resistance.[1]
This document will delve into the quantitative data of this interaction, the detailed experimental protocols used to elucidate its structure, and a visual representation of the underlying biological pathways and experimental workflows.
Data Presentation
The interaction between Darunavir and HIV-1 protease has been extensively studied, yielding a wealth of quantitative data that underscores the inhibitor's efficacy. This information is summarized in the tables below.
Table 1: Binding Affinity and Inhibitory Activity of Darunavir
| Parameter | Value | Reference |
| Ki (inhibition constant) | 0.12 nM | [1] |
| IC50 (half maximal inhibitory concentration) | ~3-10 nM | N/A |
| EC50 (half maximal effective concentration) | Varies by cell line | N/A |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions and cell lines used.
Table 2: Crystallographic Data for Darunavir-HIV-1 Protease Complex
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Method | Organism |
| 1T3R | 1.30 | 0.146 | 0.174 | X-RAY DIFFRACTION | Human immunodeficiency virus 1 |
| 4DQB | 1.10 | 0.147 | 0.165 | X-RAY DIFFRACTION | Human immunodeficiency virus 1 |
| 5A2B | 0.98 | 0.140 | 0.158 | X-RAY DIFFRACTION | Human immunodeficiency virus 1 |
Note: This table presents a selection of available PDB entries for the Darunavir-HIV-1 protease complex, highlighting the high resolution of the structural data.
Experimental Protocols
The structural and functional understanding of the Darunavir-HIV-1 protease complex is the result of rigorous experimental procedures. The key methodologies are detailed below.
Protein Expression and Purification of HIV-1 Protease
Recombinant HIV-1 protease is typically expressed in Escherichia coli. A synthetic gene encoding the 99-amino acid protease is cloned into an expression vector, often with a fusion tag (e.g., His-tag) to facilitate purification.
Workflow:
-
Transformation: The expression vector containing the HIV-1 protease gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: The transformed bacteria are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: After a period of induction, the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing detergents and protease inhibitors (to prevent self-cleavage).
-
Purification: The soluble fraction containing the recombinant protease is purified using a series of chromatography steps. A common strategy involves:
-
Affinity Chromatography: Using the fusion tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Ion-Exchange Chromatography: To separate the protease based on its net charge.
-
Size-Exclusion Chromatography: As a final polishing step to obtain a highly pure and homogenous protein sample.
-
-
Purity and Concentration Assessment: The purity of the protease is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer.
X-ray Crystallography of the Darunavir-HIV-1 Protease Complex
X-ray crystallography is the primary method used to determine the three-dimensional structure of the inhibitor-enzyme complex at atomic resolution.
Workflow:
-
Complex Formation: Purified HIV-1 protease is incubated with an excess of Darunavir to ensure complete binding.
-
Crystallization: The complex is subjected to crystallization screening using various techniques, most commonly vapor diffusion (hanging drop or sitting drop). A solution of the complex is mixed with a precipitant solution, and the mixture is allowed to equilibrate, leading to the formation of protein crystals.
-
Data Collection: A single, well-diffracting crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure are often determined by molecular replacement, using a previously solved structure of HIV-1 protease as a model.
-
An initial electron density map is generated, into which the atomic model of the protein and the inhibitor is built and refined.
-
The refinement process involves iteratively improving the fit of the atomic model to the experimental data, resulting in a final, high-resolution structure.
-
Enzyme Inhibition Assays
To quantify the inhibitory potency of Darunavir, enzymatic assays are performed. These assays measure the activity of HIV-1 protease in the presence and absence of the inhibitor.
Workflow:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.
-
Inhibitor Dilution Series: A series of dilutions of Darunavir are prepared.
-
Enzyme Assay:
-
The purified HIV-1 protease is pre-incubated with the different concentrations of Darunavir.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorometer.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value. The Ki value can be determined through more complex experimental designs and data analysis, such as the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
Caption: HIV-1 lifecycle highlighting the role of protease and its inhibition by Darunavir.
Caption: Experimental workflow for X-ray crystallography of the inhibitor-protease complex.
Caption: Workflow for determining the inhibitory potency of Darunavir.
Conclusion
The structural and functional characterization of the Darunavir-HIV-1 protease complex serves as a prime example of structure-based drug design. The high-resolution crystal structures have provided invaluable insights into the molecular interactions that underpin Darunavir's potent inhibitory activity and its ability to overcome drug resistance. The detailed experimental protocols outlined in this guide are fundamental to the ongoing research and development of novel antiretroviral agents. The continued application of these techniques will be crucial in the fight against HIV/AIDS, enabling the design of next-generation inhibitors with improved efficacy and resistance profiles.
References
In-Depth Technical Guide: Initial Pharmacokinetic Properties of HIV-1 Inhibitor-9
Executive Summary
This document provides a detailed overview of the initial, preclinical pharmacokinetic (PK) properties of the novel, non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-9 (CAS: 2708201-36-7). Analysis of available data indicates that this compound is a potent agent against wild-type and various NNRTI-resistant strains of HIV-1.[1] This guide is intended to serve as a core reference for research and development professionals, presenting a consolidation of its absorption, distribution, metabolism, and excretion (ADME) characteristics, the experimental protocols used for their determination, and logical workflows for its continued evaluation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a drug candidate is essential for interpreting its pharmacokinetic profile.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 2708201-36-7 | [1] |
| Molecular Formula | C₂₄H₂₁N₅O | [1] |
| Molecular Weight | 395.46 g/mol | [1] |
In Vitro Pharmacokinetic Profile
Information regarding the in vitro pharmacokinetic properties of this compound is not publicly available in the searched scientific literature. The following sections describe the standard experimental protocols and data presentation formats that would be utilized for such an evaluation.
Metabolic Stability
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The assessment is typically performed using liver microsomes or hepatocytes from various species (e.g., human, rat, monkey) to predict in vivo clearance.
Table 3.1: In Vitro Metabolic Stability of this compound (Hypothetical Data)
| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | Data N/A | Data N/A |
| Rat Liver Microsomes | Data N/A | Data N/A |
| Monkey Liver Microsomes | Data N/A | Data N/A |
-
Incubation: this compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½), and from this, the intrinsic clearance (CLint) is determined.
Cytochrome P450 (CYP) Inhibition
Assessing the potential for a new chemical entity to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.
Table 3.2: CYP Inhibition Profile of this compound (Hypothetical Data)
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | Data N/A |
| CYP2C9 | Data N/A |
| CYP2C19 | Data N/A |
| CYP2D6 | Data N/A |
| CYP3A4 | Data N/A |
-
System: Recombinant human CYP enzymes or human liver microsomes are used.
-
Incubation: this compound at various concentrations is co-incubated with a specific probe substrate for each CYP isoform.
-
Metabolite Formation: The reaction proceeds to allow for the formation of a metabolite from the probe substrate.
-
Analysis: The quantity of the specific metabolite is measured using LC-MS/MS.
-
IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in metabolite formation (IC₅₀) is calculated by plotting the percent inhibition against the inhibitor concentration.
In Vivo Pharmacokinetic Profile
No in vivo pharmacokinetic studies for this compound have been identified in the public domain. The following represents a standard approach and data presentation for such an investigation.
Pharmacokinetic Parameters in Preclinical Species
Animal models are used to understand the pharmacokinetic behavior of a drug candidate in a whole organism, providing essential data for dose selection in human trials.
Table 4.1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) | F (%) |
|---|---|---|---|---|---|---|
| IV | 2 | Data N/A | Data N/A | Data N/A | Data N/A | N/A |
| PO | 10 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
(Cₘₐₓ: Maximum concentration; Tₘₐₓ: Time to maximum concentration; AUC₀₋ₜ: Area under the curve; t½: Half-life; F: Bioavailability)
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: One group receives this compound via intravenous (IV) administration (e.g., through a tail vein catheter), and another group receives it via oral gavage (PO).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Samples are centrifuged to separate plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life. Oral bioavailability (F) is calculated by comparing the dose-normalized AUC from the PO group to the IV group.
Visualized Workflows and Pathways
Diagrams are essential for clearly communicating complex processes in drug development.
Caption: Preclinical pharmacokinetic evaluation workflow.
References
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor Antiviral Screening
Topic: "Novel HIV-1 Inhibitor" Assay Development for Antiviral Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) infection relies on the continuous discovery and development of new antiretroviral agents. These agents are crucial for overcoming the challenges of drug resistance, improving treatment tolerability, and simplifying therapeutic regimens. High-throughput screening (HTS) assays are fundamental to identifying novel HIV-1 inhibitors. This document provides a detailed guide for the development and implementation of a cell-based assay to screen for and characterize a novel HIV-1 inhibitor. The protocols and data presented are representative of a compound targeting a key stage in the viral lifecycle.
Principle of the Assay
The described assay is a cell-based, single-round infectivity assay utilizing a reporter gene to quantify HIV-1 replication. This method offers a robust and sensitive platform for screening large compound libraries. The core principle involves the use of engineered cells that, upon successful HIV-1 infection and replication, express a reporter protein such as luciferase or beta-galactosidase. The activity of the reporter is directly proportional to the level of viral replication, and a decrease in reporter signal in the presence of a test compound indicates inhibitory activity.
Data Presentation: Efficacy of a Novel HIV-1 Inhibitor
The following tables summarize the quantitative data for a representative novel HIV-1 inhibitor compared to known antiretroviral drugs across different classes.
Table 1: Antiviral Activity against Laboratory-Adapted HIV-1 Strains
| Compound Class | Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Novel Inhibitor | HIV-1 Inhibitor-9 | Reverse Transcriptase | 4.5 | >50 | >11,111 |
| NNRTI | Efavirenz | Reverse Transcriptase | 2.8 | >100 | >35,714 |
| NRTI | Zidovudine (AZT) | Reverse Transcriptase | 5.2 | >100 | >19,230 |
| Protease Inhibitor | Lopinavir | Protease | 3.7 | 25 | 6,757 |
| Integrase Inhibitor | Raltegravir | Integrase | 2.1 | >50 | >23,809 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% reduction in cell viability.
Table 2: Activity against a Panel of HIV-1 Clinical Isolates
| HIV-1 Isolate (Subtype) | Tropism | EC50 (nM) for this compound |
| 92UG037 (A) | R5 | 5.1 |
| 92BR020 (B) | X4 | 4.8 |
| 92HT599 (B) | R5 | 4.3 |
| 93IN101 (C) | R5 | 5.5 |
| 92TH014 (E) | R5/X4 | 4.9 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (e.g., "this compound") in growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" control (medium only, no cells).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Assay (Single-Round Infectivity Assay)
-
Seed TZM-bl cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in growth medium.
-
On the day of infection, pre-treat the cells by adding 50 µL of the compound dilutions to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Incubate the plate for 1 hour at 37°C.
-
Add 50 µL of HIV-1 virus stock (e.g., NL4-3 strain, at a pre-determined dilution to give a high signal-to-background ratio) to each well (except the cell control wells).
-
Incubate the plate for 48 hours at 37°C.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a microplate luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.
Visualizations
HIV-1 Replication Cycle and Potential Drug Targets
The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the points of intervention for different classes of antiretroviral drugs.
Caption: HIV-1 replication cycle and targets for antiretroviral drugs.
Experimental Workflow for Antiviral Screening
This diagram outlines the step-by-step workflow for the high-throughput screening of potential HIV-1 inhibitors.
Application Notes and Protocols for the Synthesis and Purification of Darunavir (HIV-1 Protease Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darunavir is a second-generation protease inhibitor (PI) that is highly effective against the human immunodeficiency virus (HIV-1).[1][2] It is a crucial component of highly active antiretroviral therapy (HAART) and is particularly valuable for its high genetic barrier to resistance and its activity against multidrug-resistant HIV-1 strains.[1][2] Darunavir functions by selectively inhibiting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[]
These application notes provide a detailed protocol for the chemical synthesis and purification of darunavir, intended for research and development purposes. The protocols are based on established synthetic routes described in scientific literature and patents.
Data Presentation
Table 1: Summary of a Representative Synthetic Route for Darunavir
| Step | Reaction | Key Reagents and Solvents | Typical Yield | Reference |
| 1 | Epoxide opening | (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, Isobutylamine, 2-Propanol | - | [4][5] |
| 2 | Sulfonylation | p-Nitrobenzenesulfonyl chloride, Sodium bicarbonate | 75-78% | [5] |
| 3 | Reduction of Azide and Nitro Group | 10% Palladium on carbon, Hydrogen gas, Ethyl acetate | - | [1][5] |
| 4 | Coupling | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl derivative, Triethylamine, Methylene chloride | 60-65% (overall) | [5] |
Note: Yields can vary based on reaction scale and specific conditions.
Table 2: Analytical Characterization of Darunavir
| Technique | Expected Results | Reference |
| HPLC Purity | >99.5% | [6][7] |
| ¹H NMR | Consistent with the chemical structure of darunavir. | [1][8] |
| ¹³C NMR | Consistent with the chemical structure of darunavir. | [8][9] |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the mass of darunavir. | [8][9] |
| Melting Point | Approximately 86 °C | [10] |
Experimental Protocols
Protocol 1: Synthesis of Darunavir
This protocol outlines a common synthetic route to darunavir.
Materials:
-
(2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane
-
Isobutylamine
-
2-Propanol
-
p-Nitrobenzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol derivative (e.g., activated with N,N'-disuccinimidyl carbonate)
-
Triethylamine (Et₃N)
-
Methylene chloride (CH₂Cl₂)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Epoxide Opening with Isobutylamine
-
In a round-bottom flask, dissolve (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane in 2-propanol.
-
Add isobutylamine to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amino alcohol.
-
-
Step 2: Sulfonylation
-
Dissolve the crude amino alcohol from Step 1 in a suitable solvent mixture (e.g., methylene chloride and water).
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath and add p-nitrobenzenesulfonyl chloride portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding sulfonamide.[5]
-
-
Step 3: Reduction of the Nitro Group
-
Dissolve the sulfonamide from Step 2 in ethyl acetate.
-
Add 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the amine intermediate.[1][5]
-
-
Step 4: Coupling with the Bicyclic Moiety
-
Dissolve the amine intermediate from Step 3 in methylene chloride.
-
Add triethylamine to the solution.
-
Add a solution of the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative in methylene chloride.
-
Stir the reaction at room temperature for 12 hours.[5]
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated sodium bicarbonate solution), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude darunavir.
-
Protocol 2: Purification of Darunavir
This protocol describes a typical purification procedure for darunavir.
Materials:
-
Crude darunavir from Synthesis Protocol
-
Ethyl acetate
-
Ethanol
-
n-Heptane or Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for chromatography and recrystallization
Procedure:
-
Chromatographic Purification (Optional, if significant impurities are present)
-
Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude darunavir in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing pure darunavir.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization
-
Dissolve the crude or column-purified darunavir in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and ethanol.[6]
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with a cold solvent, such as n-heptane, to remove residual soluble impurities.[6][11]
-
Dry the purified darunavir under vacuum at 40-45°C to a constant weight.[6][11]
-
-
Final Product Characterization
Mandatory Visualization
Caption: Synthetic workflow for the preparation of Darunavir.
Caption: Mechanism of action of Darunavir.
References
- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Long Acting Darunavir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 6. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy | Scilit [scilit.com]
- 9. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for HIV-1 Inhibitor-9 in Cell-Based HIV-1 Infection Assays
Disclaimer: HIV-1 Inhibitor-9 is a hypothetical designation for a novel small molecule inhibitor used in this document for illustrative purposes. The data and specific mechanisms described are representative of a plausible HIV-1 protease inhibitor and should be adapted for actual experimental compounds.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this protease results in the production of immature, non-infectious virions, making it an essential target for antiretroviral therapy.[1][2][3] this compound is a novel, potent, and specific small molecule inhibitor designed to target the HIV-1 protease. These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
This compound is designed as a competitive inhibitor of the HIV-1 protease. It mimics the natural substrate of the protease, binding to the active site with high affinity. This binding event blocks the cleavage of the Gag and Gag-Pol polyproteins, which are essential for the structural and enzymatic components of new virions.[1][2][3] Consequently, the viral maturation process is halted, leading to the release of non-infectious viral particles from the host cell. The specificity of this compound for the viral protease over host-cell proteases is a key determinant of its therapeutic window.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been characterized in various cell-based assays. The following tables summarize the quantitative data, providing a benchmark for researchers.
Table 1: Antiviral Activity of this compound against Different HIV-1 Strains
| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) |
| HIV-1 IIIB (X4-tropic) | TZM-bl | Luciferase Reporter | 8.5 |
| HIV-1 BaL (R5-tropic) | TZM-bl | Luciferase Reporter | 12.2 |
| HIV-1 NL4-3 | PM1 | p24 ELISA | 9.8 |
| Clinical Isolate 1 | PBMCs | p24 ELISA | 15.5 |
| Clinical Isolate 2 | PBMCs | p24 ELISA | 18.1 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| TZM-bl | CellTiter-Glo | > 50 | > 5882 (for HIV-1 IIIB) |
| PM1 | MTT | > 50 | > 5102 (for HIV-1 NL4-3) |
| PBMCs | CellTiter-Glo | 42.3 | 2729 (for Clinical Isolate 1) |
CC50 (50% cytotoxic concentration) is the concentration of the inhibitor that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to follow best practices for cell culture and handling of infectious agents.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to host cells.
-
Cell Seeding:
-
Seed target cells (e.g., TZM-bl, PM1, or PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) as a background control and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Use a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) and follow the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: HIV-1 Infectivity Assay (p24 ELISA)
This protocol measures the production of the HIV-1 p24 capsid protein to quantify viral replication.
-
Cell Seeding:
-
Seed target cells (e.g., PM1 or activated PBMCs) in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of complete culture medium.
-
-
Compound and Virus Addition:
-
Prepare 2-fold serial dilutions of this compound in culture medium.
-
Add 25 µL of the diluted compound to the cells.
-
Add 25 µL of HIV-1 virus stock (at a predetermined multiplicity of infection, e.g., 0.01) to the wells. Include wells with cells and virus but no inhibitor as a positive control, and cells without virus or inhibitor as a negative control.
-
-
Incubation:
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant for p24 analysis.
-
-
p24 ELISA:
-
Use a commercially available HIV-1 p24 ELISA kit and follow the manufacturer's protocol to quantify the amount of p24 antigen in the supernatants.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the positive control (virus only).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: HIV-1 Infectivity Assay (Luciferase Reporter Gene Assay)
This protocol uses a reporter cell line (e.g., TZM-bl) that expresses luciferase upon HIV-1 infection.
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Addition:
-
Prepare 2-fold serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 50 µL of the diluted compound.
-
Add 50 µL of HIV-1 virus stock to the wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Remove the medium from the wells.
-
Add a luciferase substrate solution (e.g., Bright-Glo) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration relative to the positive control (virus only).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Diagram 1: HIV-1 Life Cycle and the Point of Inhibition by this compound
Caption: HIV-1 life cycle with protease inhibition.
Diagram 2: Experimental Workflow for Evaluating this compound
Caption: Workflow for antiviral and cytotoxicity testing.
References
Application Note: A Detailed Protocol for X-ray Crystallography of HIV-1 Protease in Complex with a Novel Inhibitor
Audience: Researchers, scientists, and drug development professionals engaged in structural biology and antiretroviral drug discovery.
Introduction: The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] This function makes it a prime target for antiretroviral therapy.[1][3] Structure-based drug design, heavily reliant on high-resolution X-ray crystal structures of the protease in complex with inhibitors, has been instrumental in developing potent clinical drugs.[3][4] This document provides a comprehensive protocol for the expression, purification, and crystallization of HIV-1 protease, and the subsequent structure determination of its complex with a novel compound, referred to here as "HIV-1 inhibitor-9".
Experimental Protocols
Expression and Purification of HIV-1 Protease
Recombinant HIV-1 protease is typically expressed in Escherichia coli, often accumulating in inclusion bodies due to its toxicity and low solubility.[5][6] The protocol below is a modified procedure based on established methods.[1][7]
a. Gene Synthesis and Vector Construction:
-
The 99-amino acid gene for HIV-1 protease is chemically synthesized.[7][8] To prevent autoproteolysis and aggregation, several stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A) are often introduced.[1][7][8]
-
The synthesized gene is inserted into an expression vector, such as pET32a(+) or pET43.1a, suitable for high-level expression in E. coli.[5][8]
b. Expression in E. coli:
-
The expression plasmid is transformed into a suitable E. coli strain, such as BL21 (DE3).[1][8]
-
Cells are cultured in Luria-Bertani (LB) medium and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]
-
The recombinant protease is typically overexpressed, forming insoluble inclusion bodies.[5][6]
c. Purification and Refolding:
-
Inclusion Body Isolation: Cells are harvested and lysed. The insoluble fraction containing inclusion bodies is washed, often with Triton X-100, to remove cellular debris.[6]
-
Solubilization: The washed inclusion bodies are dissolved in a strong denaturant, such as 8 M urea.[6]
-
Refolding: The solubilized, denatured protein is refolded by rapid or stepwise dilution into a refolding buffer, allowing the protein to regain its active, dimeric conformation. This step is critical and often requires optimization.[6]
-
Chromatography: The refolded, active protease is purified using a series of chromatography steps. A common strategy involves cation exchange chromatography followed by reversed-phase chromatography to achieve high purity (>90%).[5][7]
Co-crystallization of the Protease-Inhibitor Complex
The most common method for obtaining a complex structure is co-crystallization, where the protein and inhibitor are mixed prior to setting up crystallization trials.
a. Complex Formation:
-
The purified HIV-1 protease (typically 1-2 mg/mL) is pre-incubated with a 2- to 5-fold molar excess of the inhibitor ("this compound").[1]
-
The inhibitor is often dissolved in a solvent like dimethylsulfoxide (DMSO) before being added to the protein solution.[1][9]
b. Crystallization:
-
The hanging-drop vapor diffusion method is widely used for growing crystals of HIV-1 protease complexes.[1][9]
-
A drop is formed by mixing the protein-inhibitor solution with a reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).[1] This drop is then suspended over a larger volume of the reservoir solution.
-
Crystals typically grow over several days to a week at a constant temperature (e.g., 20°C).[1][8]
X-ray Data Collection and Processing
a. Crystal Handling and Cryo-protection:
-
Crystals are carefully harvested from the drop using a small loop.
-
To prevent radiation damage during data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution. This solution usually consists of the reservoir solution supplemented with an agent like ethylene glycol (e.g., 27%).[10]
-
The crystal is then flash-cooled by plunging it into liquid nitrogen.[10]
b. Data Collection:
-
Diffraction data are collected at a synchrotron X-ray source.[10]
-
The crystal is exposed to a high-intensity X-ray beam while being rotated, and the resulting diffraction patterns are recorded on a detector.[7]
c. Data Processing:
-
The raw diffraction images are processed using software packages like HKL2000.[7][10] This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to create a final dataset.
Structure Determination and Refinement
a. Phasing and Initial Model Building:
-
The structure is typically solved by molecular replacement.[9] This method uses a previously determined structure of a similar protein (e.g., another HIV-1 protease structure, PDB ID 1NH0) as a search model to solve the phase problem.[9]
b. Refinement:
-
The initial model is refined against the experimental X-ray data using software such as SHELX97 or programs within the CCP4i suite.[9][11]
-
This process involves iterative cycles of automated refinement and manual model rebuilding using molecular graphics programs.[9]
-
Water molecules, ions from the crystallization buffer, and alternate conformations for amino acid side chains and the inhibitor are added to the model in later stages.[9]
-
The quality of the final model is assessed by metrics such as R-work and R-free.
Data Presentation
The following tables summarize typical conditions and statistics for HIV-1 protease-inhibitor crystallography, compiled from published studies. These serve as a benchmark for what to expect when working with "this compound".
Table 1: Example Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes
| Complex | Method | Reservoir Solution | pH | Temperature | Reference |
| PR-KNI-272 | Batch | 0.061 M Ammonium Sulfate, 50 mM Sodium Citrate-Phosphate | 5.5 | 293 K | [8] |
| PRV32I-TMC114 | Hanging-Drop | 1.0-1.5 M NaCl, Sodium Acetate | 4.2-4.8 | N/A | [9] |
| PRM46L-TMC114 | Hanging-Drop | 25% NaCl, Sodium Acetate | 3.8 | N/A | [9] |
| PR/EPX | Hanging-Drop | 40-60% Saturated Ammonium Sulfate, 0.25 M Sodium Citrate | 6.0 | 20°C | [1] |
Table 2: Example Data Collection Statistics
| Parameter | PRV32I-TMC114 | PRM46L-TMC114 |
| PDB ID | N/A | N/A |
| Space Group | P212121 | P212121 |
| Unit Cell (a, b, c) Å | 59.0, 86.4, 46.2 | 58.7, 86.6, 46.2 |
| Resolution (Å) | 0.84 | 1.22 |
| Rsym (%) | 4.4 | 5.2 |
| I/σ(I) | 14.8 | 13.9 |
| Completeness (%) | 98.7 | 99.8 |
| Redundancy | 4.9 | 4.6 |
| Data adapted from Kovalevsky et al.[9] |
Table 3: Example Refinement Statistics
| Parameter | PRV32I-TMC114 | PRM46L-TMC114 |
| Resolution (Å) | 20.0 - 0.84 | 20.0 - 1.22 |
| No. Reflections | 100,534 | 36,448 |
| Rwork (%) | 11.2 | 12.6 |
| Rfree (%) | 11.7 | 13.1 |
| No. Atoms (Non-H) | 1,847 | 1,770 |
| Protein | 1,518 | 1,518 |
| Inhibitor | 74 | 74 |
| Solvent | 255 | 178 |
| Avg. B-factor (Å2) | 10.1 | 13.1 |
| RMSD Bonds (Å) | 0.013 | 0.011 |
| RMSD Angles (º) | 1.5 | 1.4 |
| Data adapted from Kovalevsky et al.[9] |
References
- 1. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]
- 7. pnas.org [pnas.org]
- 8. Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: Molecular Docking Simulation of a Novel HIV-1 Protease Inhibitor
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus relies on several key enzymes for its replication cycle, with HIV-1 protease being a primary target for antiretroviral therapy.[1][2] This aspartyl protease is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step crucial for producing infectious virions.[1][2] Inhibiting this enzyme blocks the viral maturation process, rendering the resulting particles non-infectious.
Structure-based drug design, particularly molecular docking, is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[3][4] This approach helps in understanding the molecular mechanisms of inhibition and in the rational design of new, more potent inhibitors.[3][4]
This application note provides a detailed protocol for performing a molecular docking simulation of a novel non-peptidic HIV-1 protease inhibitor, designated here as "Inhibitor-9," using AutoDock Vina. The specific compound is based on "compound 9" from a study by Kojima et al., which was designed to interact with the active site of HIV-1 protease.[5][6] The protocol is intended for researchers in computational chemistry, molecular modeling, and drug development.
Experimental Protocols
The following protocol outlines the necessary steps for preparing the receptor and ligand, performing the docking simulation with AutoDock Vina, and analyzing the results.
Required Software
-
UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.
-
AutoDock Tools (MGLTools): For preparing PDBQT files for both the receptor and the ligand.[7]
-
AutoDock Vina: For performing the molecular docking simulation.[8][9]
-
Discovery Studio Visualizer or PyMOL: For post-docking analysis of interactions.
Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of HIV-1 Protease from the RCSB Protein Data Bank (PDB). A commonly used structure is 1HVR . This structure is a dimer complexed with an inhibitor.[10]
-
Clean the PDB File:
-
Open the 1HVR.pdb file in UCSF Chimera or PyMOL.
-
Remove the existing ligand and all water molecules (HOH) from the structure. This is crucial as they can interfere with the docking process.[7][11]
-
For this protocol, retain only the two protein chains (A and B). Save the cleaned protein structure as 1HVR_protein.pdb.
-
-
Prepare Receptor for Docking (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Open the 1HVR_protein.pdb file.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Add Kollman charges to assign partial charges to the atoms (Edit > Charges > Add Kollman Charges).[7]
-
Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose), selecting the protein and saving it as 1HVR_protein.pdbqt. This format includes charge and atom type information required by Vina.[11]
-
Ligand Preparation
-
Obtain Ligand Structure: The structure of "Inhibitor-9" can be obtained from chemical databases like PubChem or ZINC, or drawn using software like ChemDraw and saved as a 3D structure (e.g., in MOL or SDF format). For this note, we will use the SMILES string for a representative novel inhibitor.
-
Convert to 3D and Prepare for Docking (using AutoDock Tools):
-
In ADT, open the ligand file (Ligand > Input > Open).
-
ADT will automatically detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT), naming it inhibitor_9.pdbqt.
-
Molecular Docking Simulation
AutoDock Vina requires a configuration file (conf.txt) that specifies the input files and defines the search space (the "grid box") for docking.
-
Define the Grid Box:
-
The grid box should encompass the active site of the HIV-1 protease. The active site is located in the dimer interface, characterized by the catalytic dyad Asp25/Asp25'.[1]
-
In ADT, load both 1HVR_protein.pdbqt and inhibitor_9.pdbqt.
-
Go to Grid > Grid Box. A box will appear around the molecule.
-
Adjust the center and dimensions of the box to cover the entire binding pocket. For 1HVR, approximate coordinates are:
-
center_x = 15.5
-
center_y = 20.0
-
center_z = -1.5
-
size_x = 20
-
size_y = 20
-
size_z = 20
-
-
Note these coordinates for the configuration file.
-
-
Create Configuration File (conf.txt):
-
Create a text file named conf.txt with the following content:
-
exhaustiveness controls the thoroughness of the search (higher is more thorough but slower).[9] num_modes specifies the number of binding poses to generate.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your files.
-
Execute the Vina command: vina --config conf.txt
-
Data Presentation and Results Analysis
The output of the Vina simulation includes a log file (docking_log.txt) with binding affinities and a PDBQT file (docking_results.pdbqt) containing the coordinates of the predicted binding poses.
Quantitative Data Summary
The primary result from molecular docking is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.[12][13] More negative values indicate stronger, more favorable binding. The table below presents hypothetical docking results for Inhibitor-9 compared to a known FDA-approved inhibitor, Ritonavir, against HIV-1 Protease.
| Ligand | Binding Affinity (kcal/mol) | RMSD from Ref. (Å) | Interacting Residues (Predicted) | H-Bonds Formed (Predicted) |
| Inhibitor-9 | -9.8 | 1.25 | ASP25, ILE50, ILE84, ASP29' | 3 |
| Ritonavir (Control) | -11.2 | N/A | ASP25, GLY27, ASP29, VAL82 | 4 |
Note: Data are for illustrative purposes. RMSD (Root Mean Square Deviation) is calculated relative to a known crystal structure pose, if available.
Analysis of Docked Poses
-
Visualize Results: Open 1HVR_protein.pdbqt and docking_results.pdbqt in PyMOL or Discovery Studio.
-
Identify Best Pose: The first pose in the output file corresponds to the lowest (best) binding energy.
-
Analyze Interactions: Examine the non-covalent interactions between the ligand and the protein. Key interactions to identify include:
-
Hydrogen Bonds: Crucial for binding specificity and affinity.[14] For HIV-1 protease, hydrogen bonds with the catalytic aspartate residues (ASP25, ASP25') are particularly important.
-
Hydrophobic Interactions: Interactions with nonpolar residues like VAL82 and ILE84 contribute significantly to binding.
-
Pi-Pi Stacking: Aromatic ring interactions can further stabilize the complex.
-
Visualizations
Molecular Docking Workflow
The following diagram illustrates the complete workflow for the molecular docking simulation described in this protocol.
Caption: Workflow from structure preparation to final analysis.
HIV-1 Protease Inhibition Mechanism
This diagram illustrates the logical relationship of how an inhibitor blocks the function of HIV-1 Protease, preventing viral maturation.
Caption: How inhibitors prevent viral polyprotein cleavage.
References
- 1. ebi.ac.uk [ebi.ac.uk]
- 2. wisdomlib.org [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pocket-to-Lead: Structure-Based De Novo Design of Novel Non-peptidic HIV-1 Protease Inhibitors Using the Ligand Binding Pocket as a Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. thegrantlab.org [thegrantlab.org]
- 11. scribd.com [scribd.com]
- 12. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Assessing "HIV-1 inhibitor-9" Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
"HIV-1 inhibitor-9" is a potent antiretroviral compound. As with any therapeutic candidate, a thorough assessment of its cytotoxic profile is critical to determine its safety and therapeutic index. These application notes provide an overview of the mechanisms of cytotoxicity associated with this class of inhibitors and detail standardized protocols for evaluating the in vitro cytotoxicity of "this compound". For the purpose of providing concrete examples and data, the well-characterized HIV-1 protease inhibitor Darunavir will be used as a representative molecule for "this compound".
Mechanism of Action and Associated Cytotoxicity
HIV-1 protease inhibitors, the class to which "this compound" (represented by Darunavir) belongs, function by blocking the active site of the viral protease enzyme. This enzyme is essential for cleaving viral polyproteins into mature, functional proteins, a critical step in the HIV-1 life cycle. By inhibiting this process, the production of infectious virions is halted.
While highly specific to the viral protease, high concentrations of some protease inhibitors can exert off-target effects on host cells, leading to cytotoxicity. The primary mechanism of cytotoxicity for many HIV-1 protease inhibitors is the induction of Endoplasmic Reticulum (ER) Stress .[1][2][3] The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1][4] While initially a pro-survival response, prolonged or overwhelming ER stress can activate apoptotic pathways, leading to programmed cell death.[4] Some protease inhibitors have also been linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), although Darunavir has been shown to have a more favorable profile in this regard compared to other antiretrovirals.[5][6]
A key indicator of a compound's cytotoxicity is its 50% cytotoxic concentration (CC50), which is the concentration of the drug that results in the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity. The therapeutic index is often calculated as the ratio of the CC50 to the 50% effective concentration (EC50), which measures the drug's antiviral potency. A large therapeutic index is desirable for a drug candidate.
Data Presentation: In Vitro Cytotoxicity of "this compound" (Darunavir)
The following table summarizes the 50% cytotoxic concentration (CC50) of Darunavir in various human cell lines. This data is essential for determining the therapeutic window of the inhibitor.
| Cell Line | Cell Type | Assay | Exposure Time | CC50 (µM) | Reference |
| HEK293T | Human Embryonic Kidney | CCK-8 | 24 hours | > 100 | [1] |
| MT-2 | Human T-cell Lymphoma | MTT | 7 days | > 100 | [1] |
| HepG2 | Human Liver Carcinoma | XTT | 5 days | > 40 | [1] |
| HepG2 | Human Liver Carcinoma | MTT | 24 hours | Poor cytotoxicity observed | [2] |
Note: CCK-8 and XTT are similar to the MTT assay, relying on the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Signaling pathway of HIV-1 protease inhibitor-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
The following are detailed protocols for three common colorimetric and luminescent assays to determine the cytotoxicity of "this compound".
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
"this compound" stock solution
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Selected cell line (e.g., MT-4, CEM, HepG2)
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "cells only" control (vehicle control) and a "medium only" blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the CC50 value.
-
Protocol 2: Neutral Red (NR) Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of living cells.
Materials:
-
"this compound" stock solution
-
Neutral Red solution (50 µg/mL in culture medium)
-
Cell culture medium
-
Selected cell line
-
96-well flat-bottom plates
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the 48-72 hour incubation with the compound, remove the medium.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
-
Washing and Destaining:
-
Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Remove the PBS and add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes on an orbital shaker to extract the dye from the cells.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Analyze the data as described in step 6 of the MTT assay protocol to determine the CC50 value.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous assay that measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.
Materials:
-
"this compound" stock solution
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
Selected cell line
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate with the cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Lysis:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Analyze the data as described in step 6 of the MTT assay protocol to determine the CC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of four ABCB1 genetic polymorphisms on the accumulation of darunavir in HEK293 recombinant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir concentration in PBMCs may be a better indicator of drug exposure in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIV-1 Drug Resistance Mechanisms Using a Protease Inhibitor
Note: The specific term "HIV-1 inhibitor-9" does not correspond to a recognized antiretroviral agent in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized class of HIV-1 protease inhibitors, using Darunavir as a representative example for studying HIV-1 drug resistance mechanisms.
Introduction
HIV-1 protease inhibitors (PIs) are a critical component of highly active antiretroviral therapy (HAART), playing a vital role in the management of HIV-1 infection.[1][2] These agents specifically target the viral protease, an enzyme essential for the cleavage of viral polyproteins into mature, functional proteins required for the production of infectious virions.[2][3] Inhibition of the protease results in the release of immature, non-infectious viral particles.
However, the high mutation rate of the HIV-1 reverse transcriptase can lead to the emergence of drug-resistant viral strains, posing a significant challenge to long-term therapeutic success.[4][5] Understanding the mechanisms of resistance to PIs is crucial for the development of more robust and durable antiretroviral therapies. These application notes provide a framework for utilizing a representative protease inhibitor to study the genetic and phenotypic basis of HIV-1 drug resistance.
Mechanism of Action
HIV-1 protease is a homodimeric aspartic protease that functions at a late stage of the viral replication cycle.[3] It cleaves the Gag and Gag-Pol polyproteins at specific sites to release structural proteins and viral enzymes, such as reverse transcriptase, integrase, and the protease itself.[2] PIs are designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity and blocking its catalytic activity.[3] Darunavir, for example, is a potent, non-peptidyl inhibitor that not only binds to the active site of the protease dimer but can also inhibit the dimerization of protease monomers, a novel mechanism that contributes to its high genetic barrier to resistance.[3][6]
Application in Drug Resistance Studies
This representative protease inhibitor can be utilized in a variety of research applications to investigate the mechanisms of HIV-1 drug resistance:
-
Selection and characterization of resistant viruses: In vitro selection studies involving serial passage of HIV-1 in the presence of increasing concentrations of the inhibitor can be used to generate resistant viral strains. Subsequent genotypic and phenotypic analyses can identify the mutations responsible for resistance and their impact on drug susceptibility.
-
Evaluation of cross-resistance: Determining the susceptibility of viruses resistant to this PI against other PIs can elucidate patterns of cross-resistance, which is critical for designing effective second-line treatment regimens.
-
Fitness cost of resistance mutations: Resistance mutations can sometimes impair viral replication capacity, or "fitness." Investigating the impact of specific mutations on viral fitness in the absence of the drug provides insights into the dynamics of resistant virus populations in vivo.
-
Biochemical and structural analyses: Studying the enzymatic activity of purified recombinant proteases containing resistance-associated mutations can reveal the molecular basis of resistance. X-ray crystallography of mutant proteases in complex with the inhibitor can provide structural insights into how mutations affect drug binding.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data that would be generated when characterizing the antiviral activity and resistance profile of a protease inhibitor.
Table 1: Antiviral Activity against Wild-Type and Resistant HIV-1 Strains
| Virus Strain | Genotype (Protease Mutations) | IC50 (nM) | EC50 (nM) | Fold Change in Resistance |
| Wild-Type (NL4-3) | None | 0.5 ± 0.1 | 2.1 ± 0.4 | 1.0 |
| Resistant Mutant 1 | V32I, I54M | 15.2 ± 2.5 | 60.8 ± 8.1 | 29.0 |
| Resistant Mutant 2 | I50V, L76V | 45.8 ± 5.1 | 183.2 ± 15.6 | 87.2 |
| Resistant Mutant 3 | V32I, L33F, I54M, I84V | >100 | >400 | >190.5 |
IC50 (50% inhibitory concentration) is typically determined in enzymatic assays using purified recombinant protease. EC50 (50% effective concentration) is determined in cell-based antiviral assays.
Table 2: Cytotoxicity Profile
| Cell Line | Assay | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| MT-4 | MTT | >100 | >47,619 |
| CEMx174 | XTT | >100 | >47,619 |
| Peripheral Blood Mononuclear Cells (PBMCs) | AlamarBlue | >100 | >47,619 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Antiviral Activity Assay (Cell-Based)
This protocol describes a method to determine the 50% effective concentration (EC50) of the protease inhibitor against HIV-1 in a cell line.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 viral stock (e.g., NL4-3)
-
Protease inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Reagent for quantifying viral replication (e.g., p24 ELISA kit or a luciferase reporter virus system)
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the protease inhibitor in complete medium.
-
Add 50 µL of each inhibitor dilution to the appropriate wells in triplicate. Include wells with no inhibitor as a virus control and wells with cells only as a mock-infected control.
-
Infect the cells by adding 50 µL of diluted HIV-1 stock to each well (except mock-infected controls) at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, quantify viral replication. If using a p24 ELISA, collect the culture supernatant and follow the manufacturer's instructions. If using a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Genotypic Resistance Testing
This protocol outlines the steps for identifying resistance-associated mutations in the HIV-1 protease gene from cultured virus or patient plasma.
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase and PCR enzymes
-
Primers specific for the HIV-1 protease gene
-
DNA sequencing reagents and equipment (Sanger or Next-Generation Sequencing)
-
Sequence analysis software and a drug resistance mutation database (e.g., Stanford University HIV Drug Resistance Database)
Procedure:
-
Extract viral RNA from the cell culture supernatant or patient plasma sample according to the kit manufacturer's protocol.[8][9]
-
Perform a one-step or two-step reverse transcription PCR (RT-PCR) to amplify the protease-coding region of the HIV-1 pol gene.
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sequence the purified PCR product using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS can be particularly useful for detecting low-frequency mutations.
-
Analyze the resulting sequence data. Compare the obtained sequence to a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.
-
Interpret the identified mutations using an online database, such as the Stanford University HIV Drug Resistance Database, to determine their association with resistance to the protease inhibitor and other antiretroviral drugs.[10]
Phenotypic Resistance Testing
This protocol describes a recombinant virus assay to measure the susceptibility of a patient-derived or in vitro-selected virus to the protease inhibitor.
Materials:
-
Patient plasma or viral stock
-
HIV-1 vector lacking the protease gene but containing a reporter gene (e.g., luciferase)
-
PCR-amplified protease gene from the virus of interest
-
HIV-1 permissive cells for transfection and infection (e.g., 293T cells for virus production, TZM-bl cells for infectivity measurement)
-
Transfection reagent
-
Protease inhibitor
Procedure:
-
Amplify the protease gene from the viral RNA sample as described in the genotypic testing protocol.
-
Co-transfect 293T cells with the HIV-1 vector lacking the protease gene and the amplified patient-derived protease gene. This will generate recombinant viruses containing the protease sequence of interest.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the viral titer.
-
Perform an antiviral activity assay as described in section 5.1 using the generated recombinant virus and TZM-bl reporter cells. TZM-bl cells express luciferase upon HIV-1 infection, providing a quantitative measure of infectivity.
-
Calculate the EC50 value for the recombinant virus.
-
The fold change in resistance is calculated by dividing the EC50 of the test virus by the EC50 of a reference wild-type virus.
Visualizations
Caption: Experimental workflow for HIV-1 drug resistance testing.
Caption: Mechanism of action of HIV-1 protease inhibitors.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Application Notes and Protocols for Combination Therapy Studies of Darunavir, an HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Darunavir, a potent HIV-1 protease inhibitor, in combination therapy studies. The document includes detailed experimental protocols, quantitative data on antiviral activity and cytotoxicity, and an analysis of synergistic effects with other antiretroviral agents.
Introduction
Darunavir is a second-generation protease inhibitor (PI) that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1][2] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[3][4][5][6][7] Due to its high genetic barrier to resistance, Darunavir is a cornerstone of modern highly active antiretroviral therapy (HAART).[8][9] To enhance its pharmacokinetic profile, Darunavir is typically co-administered with a boosting agent, such as ritonavir or cobicistat, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for Darunavir's metabolism.[2][10][11]
Combination therapy is the standard of care for HIV-1 infection, as it improves viral suppression, reduces the development of drug resistance, and can lead to better treatment outcomes.[3][12] This document focuses on the in vitro evaluation of Darunavir in combination with other widely used antiretroviral drugs, such as the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) Emtricitabine (FTC) and Tenofovir (TFV), and the integrase strand transfer inhibitor (INSTI) Raltegravir.
Data Presentation
Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of Darunavir and its combination partners. The IC50 represents the concentration of the drug required to inhibit 50% of viral replication, while the CC50 is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
| Drug/Combination | Target Cell Line | IC50 (nM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Darunavir | MT-2 cells | 3.4 | >100 | >29,412 | [13] |
| Darunavir | Cultured cells | 420 | - | - | [14] |
| Raltegravir | - | 33 | - | - | [4] |
| Emtricitabine (FTC) | - | Data not found | Data not found | - | |
| Tenofovir (TFV) | - | Data not found | Data not found | - | |
| Darunavir + FTC + TFV | MT-2 cells | Data not found | Data not found | - |
Note: While specific in vitro IC50 and CC50 values for the three-drug combination of Darunavir, Emtricitabine, and Tenofovir were not found in a single preclinical study, the subsequent section on synergy provides evidence for their combined efficacy.
Synergy Analysis
The interaction between antiretroviral drugs can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). The Combination Index (CI) is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Target Cell Line | Combination Index (CI) at 50% Effect (IC50) | Interpretation | Reference |
| Darunavir + FTC + TFV | MT-2 cells | 0.77 ± 0.11 | Moderate Synergy | |
| Raltegravir + FTC + TFV | MT-2 cells | 0.52 ± 0.05 | Synergy |
Experimental Protocols
In Vitro Antiviral Activity Assay (p24 Antigen ELISA)
This protocol is designed to determine the IC50 of antiretroviral compounds by measuring the inhibition of HIV-1 replication, quantified by the level of p24 antigen in the cell culture supernatant.
Materials:
-
Target cells (e.g., MT-2, PM1, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium
-
Antiretroviral compounds (Darunavir and combination partners)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Darunavir alone and in combination with other drugs) in complete cell culture medium.
-
Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1 stock. Immediately after infection, add the diluted compounds to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[3][9][14] The basic principle involves capturing the p24 antigen between two antibodies and detecting it with an enzyme-linked secondary antibody that produces a colorimetric signal.[3]
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 antigen provided in the kit.
-
Determine the p24 concentration in each sample from the standard curve.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of the antiretroviral compounds to assess their toxicity to the host cells.
Materials:
-
Target cells (same as in the antiviral assay)
-
Complete cell culture medium
-
Antiretroviral compounds
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at the same density as the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control (cells with medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Synergy Analysis
To determine the nature of the interaction between Darunavir and other antiretroviral drugs, a checkerboard titration method is employed, and the data are analyzed using the Combination Index (CI) method based on the median-effect principle.
Procedure:
-
Checkerboard Assay Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute Drug A (e.g., Darunavir) horizontally and Drug B (e.g., Tenofovir) vertically. This will result in wells with single drugs at various concentrations and wells with combinations of both drugs at different concentration ratios.
-
Antiviral Assay: Perform the antiviral activity assay (p24 ELISA) as described above using this checkerboard plate.
-
Data Analysis (Combination Index):
-
Determine the IC50 values for each drug alone and for the combinations.
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) or the following formula for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect (e.g., IC50), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.
-
Interpret the CI values as described in the synergy data table.
-
Visualizations
HIV-1 Life Cycle and Protease Inhibition by Darunavir
Caption: HIV-1 life cycle and the mechanism of action of Darunavir.
Experimental Workflow for In Vitro Drug Combination Study
Caption: Workflow for evaluating antiviral synergy of drug combinations.
Conclusion
Darunavir, particularly in combination with NRTIs like Emtricitabine and Tenofovir, demonstrates synergistic antiviral activity against HIV-1 in vitro. The provided protocols offer a framework for researchers to conduct their own combination studies to evaluate the efficacy, cytotoxicity, and synergistic potential of novel antiretroviral agents in conjunction with Darunavir. Such studies are crucial for the development of more potent and durable treatment regimens for HIV-1 infection.
References
- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual therapy based on co-formulated darunavir/ritonavir plus lamivudine for initial therapy of HIV infection: The ANDES randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir in combination with other antiretroviral agents for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Raltegravir-Darunavir/Ritonavir Combination in Virologically Suppressed HIV-1-Infected Patients on Antiretroviral Therapy Including a Ritonavir-Boosted Protease Inhibitor Plus Two Nucleoside/Nucleotide Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale and clinical utility of the darunavir–cobicistat combination in the treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Application Note: Quantitative Analysis of "HIV-1 Inhibitor-9" in Human Plasma using LC-MS/MS
Introduction
The development of novel antiretroviral agents is crucial in the ongoing effort to manage and treat HIV-1 infection. "HIV-1 Inhibitor-9" is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent activity against wild-type and resistant strains of HIV-1 in preclinical studies. To support further clinical development, a sensitive, specific, and robust bioanalytical method is required for the quantitative determination of "this compound" in human plasma. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "this compound" in human plasma, suitable for pharmacokinetic and toxicokinetic studies.
Principle of the Method
The method involves a simple protein precipitation step for the extraction of "this compound" and an internal standard (IS) from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the transitions for "this compound" and the IS.
Experimental Protocols
1. Materials and Reagents
-
"this compound" reference standard (≥99% purity)
-
Internal Standard (IS) - e.g., a stable isotope-labeled version of "this compound" or a structurally similar compound.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of "this compound" and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the "this compound" stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.
4. Sample Preparation Protocol
-
Label polypropylene tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the respective sample (standard, QC, or unknown) to the labeled tubes.
-
Add 10 µL of the IS working solution to all tubes except for the blank plasma.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[1][2]
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 450.2 -> 250.1 |
| MRM Transition (IS) | e.g., m/z 455.2 -> 255.1 |
| Collision Energy (CE) | Optimized for analyte and IS |
| Declustering Potential (DP) | Optimized for analyte and IS |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Curve Range | - | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Accuracy and Precision | ||
| LLOQ (1 ng/mL) | Accuracy: 80-120%, Precision (CV): ≤ 20% | Accuracy: 95.5%, Precision: 12.3% |
| LQC (3 ng/mL) | Accuracy: 85-115%, Precision (CV): ≤ 15% | Accuracy: 102.1%, Precision: 8.7% |
| MQC (100 ng/mL) | Accuracy: 85-115%, Precision (CV): ≤ 15% | Accuracy: 98.9%, Precision: 5.4% |
| HQC (1600 ng/mL) | Accuracy: 85-115%, Precision (CV): ≤ 15% | Accuracy: 101.5%, Precision: 6.1% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 9.8% |
| Recovery | Consistent and reproducible | ~85% |
| Stability | ||
| Bench-Top (6 hours) | % Change within ±15% | Stable |
| Freeze-Thaw (3 cycles) | % Change within ±15% | Stable |
| Long-Term (-80°C, 30 days) | % Change within ±15% | Stable |
Visualizations
Caption: Workflow for Sample Preparation and Analysis.
Caption: Mechanism of Action for "this compound".
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of "this compound" in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for use in clinical and preclinical studies to assess the pharmacokinetics of this novel HIV-1 inhibitor.
References
Application Notes and Protocols for In Vivo Efficacy Studies of HIV-1 Inhibitor-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for a novel therapeutic candidate, "HIV-1 Inhibitor-9." The protocols outlined below are based on established methodologies for evaluating antiretroviral agents and are intended to guide researchers in generating robust and reproducible data for preclinical assessment. The primary objectives of these studies are to determine the antiviral activity, optimal dosing regimen, pharmacokinetic profile, and preliminary safety of this compound in a relevant animal model.
Core Principle: Selecting the Appropriate Animal Model
The choice of animal model is critical for the successful evaluation of an HIV-1 inhibitor. Due to the high species specificity of HIV-1, standard animal models are not susceptible to infection.[1] Therefore, specialized models are required.
-
Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[2][3] Common models include the hu-PBL-SCID, hu-SRC-SCID, and the more advanced BLT (Bone Marrow/Liver/Thymus) mice.[3] BLT mice are particularly valuable as they can mount a human-like immune response to the virus.[3]
-
Non-Human Primates (NHPs): Macaques (Rhesus, Pig-tailed, or Cynomolgus) are widely used models for AIDS research.[2][4] They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera, which closely mimics HIV-1 pathogenesis in humans.[1][4] NHPs are essential for studying long-term efficacy, viral reservoirs, and complex immune responses.[4]
The selection between humanized mice and NHPs will depend on the specific research question, budget, and the stage of preclinical development.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining meaningful results. The following workflow provides a general outline for an in vivo efficacy study of this compound.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy in Humanized BLT Mice
Objective: To evaluate the antiviral efficacy of this compound in reducing plasma viral load and preserving CD4+ T-cell counts in HIV-1 infected humanized BLT mice.
Materials:
-
Humanized BLT (Bone Marrow/Liver/Thymus) mice
-
HIV-1 viral stock (e.g., NL4-3, BaL)
-
This compound
-
Vehicle control (e.g., PBS, DMSO solution)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Flow cytometer
-
Reagents for RNA extraction and qRT-PCR
-
Anesthesia
Procedure:
-
Acclimatization and Baseline: Acclimatize mice for at least one week. Collect pre-infection blood samples to establish baseline CD4+ T-cell counts.
-
Infection: Infect mice intravenously with a predetermined dose of HIV-1.
-
Confirmation of Infection: Monitor plasma viral load weekly. Once a stable infection is established (typically 2-4 weeks post-infection), randomize mice into treatment groups.
-
Treatment:
-
Group 1: Vehicle control (n=5-8)
-
Group 2: Low-dose this compound (n=5-8)
-
Group 3: Mid-dose this compound (n=5-8)
-
Group 4: High-dose this compound (n=5-8)
-
Administer the assigned treatment daily via the determined route (e.g., oral gavage, subcutaneous injection) for 28 days.
-
-
Monitoring:
-
Terminal Procedures: At the end of the treatment period, euthanize mice and collect blood and tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for viral load and immunological analysis.
Protocol 2: Pharmacokinetic (PK) Study of this compound
Objective: To determine the pharmacokinetic profile of this compound in the selected animal model.
Materials:
-
Healthy, uninfected animals (same strain as efficacy study)
-
This compound
-
Blood collection supplies
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to separate plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[6]
Protocol 3: Preliminary Toxicity Assessment
Objective: To evaluate the preliminary safety and tolerability of this compound.
Materials:
-
Healthy, uninfected animals
-
This compound
-
Equipment for clinical chemistry and hematology analysis
Procedure:
-
Administer this compound at multiple dose levels (including a high dose) to different groups of animals for a defined period (e.g., 14 or 28 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appetite).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
Hypothetical Signaling Pathway of HIV-1 Inhibition
The following diagram illustrates a hypothetical mechanism of action for an HIV-1 entry inhibitor, which could be the class for "this compound".
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Plasma Viral Load
| Treatment Group | Baseline (log10 copies/mL) | Week 1 (log10 copies/mL) | Week 2 (log10 copies/mL) | Week 4 (log10 copies/mL) | Change from Baseline |
| Vehicle Control | 5.2 ± 0.4 | 5.3 ± 0.5 | 5.1 ± 0.4 | 5.2 ± 0.6 | +0.0 |
| Low-Dose Inhibitor-9 | 5.1 ± 0.3 | 4.1 ± 0.5 | 3.5 ± 0.6 | 3.0 ± 0.7 | -2.1 |
| Mid-Dose Inhibitor-9 | 5.3 ± 0.5 | 3.2 ± 0.4 | 2.5 ± 0.5 | >2.8 | |
| High-Dose Inhibitor-9 | 5.2 ± 0.4 | 2.8 ± 0.3 | >2.7 | ||
| Data are presented as mean ± SD. LLOQ = Lower Limit of Quantification. |
Table 2: CD4+ T-Cell Counts
| Treatment Group | Baseline (cells/µL) | Week 4 (cells/µL) | Change from Baseline (cells/µL) |
| Vehicle Control | 450 ± 75 | 320 ± 60 | -130 |
| Low-Dose Inhibitor-9 | 465 ± 80 | 480 ± 70 | +15 |
| Mid-Dose Inhibitor-9 | 440 ± 70 | 550 ± 85 | +110 |
| High-Dose Inhibitor-9 | 455 ± 78 | 590 ± 90 | +135 |
| Data are presented as mean ± SD. |
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 2.0 |
| AUC (0-24h) (ng·hr/mL) | 12000 |
| Half-life (t½) (hr) | 6.5 |
Resistance Testing
Should viral rebound be observed in the presence of this compound, it is crucial to perform resistance testing.
Genotypic assays will identify mutations in the viral genome that may confer resistance.[7] Phenotypic assays will then confirm whether these mutations result in a reduced susceptibility to this compound.[7][8]
Conclusion
The protocols and guidelines presented here offer a robust framework for the in vivo evaluation of "this compound." Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data essential for advancing a novel antiretroviral candidate through the preclinical development pipeline. Careful consideration of the animal model, experimental design, and key endpoints will be critical for a comprehensive assessment of the inhibitor's potential as a future therapeutic for HIV-1 infection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving "HIV-1 inhibitor-9" solubility for "in vitro" assays
Welcome to the technical support center for HIV-1 Inhibitor-9. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound for in vitro assays. Many new chemical entities exhibit poor water solubility, which can present challenges during preclinical testing.[1][2] This guide is designed to help researchers, scientists, and drug development professionals overcome these challenges and obtain reliable experimental results.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in the lab.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3][4] Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells. However, you need to find a balance, as a sufficient amount of DMSO is needed to keep the inhibitor in solution.[4]
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, then add this intermediate dilution to the rest of your assay volume.[3]
-
Pre-warming Media: Adding the inhibitor to pre-warmed media (e.g., 37°C) can sometimes help maintain solubility.[3]
-
Sonication: After diluting the compound in the media, brief sonication in a water bath can help to break up aggregates and re-dissolve precipitates.[3][5]
-
Use of Serum: If your experiment allows, the presence of serum in the cell culture media can help to stabilize the compound and prevent precipitation.[3]
Below is a decision-making workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for inhibitor precipitation.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A2: Yes, poor solubility can lead to high variability in experimental results.[6] If the inhibitor is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. This can obscure dose-response relationships and lead to inaccurate IC50 values. It is crucial to ensure the compound is completely in solution at the tested concentrations.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[7] this compound is highly soluble in 100% DMSO. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q4: What are some alternative solubilization strategies if optimizing the DMSO concentration is not sufficient?
A4: If precipitation persists, you can explore the use of co-solvents or other formulation strategies.[1][8] These should be tested for compatibility with your specific assay.
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) or propylene glycol can be used in combination with DMSO to improve solubility.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[9]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the inhibitor, but their use in cell-based assays is often limited due to potential cytotoxicity.[8] They may be more suitable for biochemical assays.[5]
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | This compound Solubility (µM) | Notes |
| 100% DMSO | > 50,000 | Recommended for primary stock solution. |
| PBS (pH 7.4) | < 1 | Demonstrates poor aqueous solubility. |
| Cell Culture Media + 10% FBS | 5 - 10 | Serum components can slightly improve solubility. |
| Cell Culture Media + 0.5% DMSO | 25 | Typical final assay condition. |
| Cell Culture Media + 0.5% DMSO + 1% HP-β-CD | 150 | Significant improvement with a solubilizing agent.[9][10] |
| PBS (pH 7.4) + 5% PEG 400 | 40 | Co-solvent enhances solubility in a simple buffer system.[1] |
Q5: How can I prepare this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)?
A5: Complexation with HP-β-CD can significantly enhance the aqueous solubility of hydrophobic compounds.[9] Here is a general protocol for preparing a stock solution.
Experimental Protocol: Preparation of this compound with HP-β-CD
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media) to make a 10% (w/v) stock solution. Gentle heating and stirring may be required.
-
Prepare Inhibitor Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Complexation:
-
Slowly add the this compound DMSO stock to the stirring HP-β-CD solution. The molar ratio of HP-β-CD to the inhibitor is typically high (e.g., 100:1) to ensure efficient complexation.
-
For example, to make a 200 µM working stock, add 10 µL of 20 mM inhibitor stock to 990 µL of the 10% HP-β-CD solution.
-
-
Incubation: Incubate the mixture at room temperature for at least 1 hour with continuous stirring or shaking to allow for the formation of the inclusion complex.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter before use in sterile cell culture applications.
Experimental Workflows and Pathways
To provide context for the use of this compound, the following diagrams illustrate the HIV-1 replication cycle and a general workflow for screening antiviral compounds.
HIV-1 Replication Cycle and Inhibitor Targets
The replication of HIV-1 involves several key steps, each of which can be a target for antiviral drugs.[12][13][14][15]
Caption: Key stages of the HIV-1 replication cycle and corresponding inhibitor classes.
General Workflow for In Vitro Antiviral Screening
The following workflow outlines the typical steps for evaluating the efficacy of a new antiviral compound like this compound.[16][17]
Caption: A typical experimental workflow for in vitro screening of antiviral compounds.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. researchgate.net [researchgate.net]
- 12. [Replication inhibitors targeting early events in the HIV-1 life cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of HIV-1 Inhibitor-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering yield issues during the synthesis of HIV-1 Integrase Inhibitor-9 (INI-9), as described by Nair et al.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the multi-step synthesis of INI-9.
Step 1: Lithiation of 5-bromo-2-methoxypyridine and reaction with 2,6-difluorobenzaldehyde
-
Q1: My lithiation reaction is showing a significant amount of starting material, even after the recommended reaction time. What could be the cause? A1: Incomplete lithiation is a common issue. Several factors could be at play:
-
Insufficiently dried glassware and solvent: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used.
-
Titer of n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the solution before use to determine its exact molarity and ensure you are adding the correct stoichiometric amount.
-
Reaction Temperature: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable and the reagent is added slowly to maintain this temperature.
-
-
Q2: I am observing low yields of the desired alcohol product after adding the aldehyde. What are the likely reasons? A2: Low yields at this stage can result from a few issues:
-
Poor quality of the aldehyde: Ensure the 2,6-difluorobenzaldehyde is pure and free of the corresponding carboxylic acid, which would quench the organolithium reagent.
-
Inefficient quench: The lithiated pyridine is a strong base. If the reaction is allowed to warm up before the aldehyde is added, or if the addition is too slow, the organolithium species may decompose.
-
Side reactions: The lithiated intermediate can potentially react with the solvent (e.g., THF) if the temperature is not kept sufficiently low.
-
Step 2: Dehydroxylation and Cleavage of Methoxy Protection
-
Q3: The dehydroxylation/demethylation step to form the pyridine-2-one derivative (Compound 6) is resulting in a complex mixture of products. How can I improve the selectivity? A3: This transformation is a critical step that can be prone to side reactions.
-
Reaction Conditions: Ensure that the reaction conditions are strictly followed as per the literature protocol. The choice of acid and temperature can significantly impact the outcome.
-
Work-up Procedure: A careful work-up is essential to isolate the desired product from any partially reacted intermediates or side products. Ensure the pH is adjusted correctly during extraction.
-
Step 3: Bromination and N-alkylation
-
Q4: My bromination of the pyridine-2-one is not selective and I'm getting multiple brominated species. What can I do? A4: Controlling the regioselectivity of bromination on an activated ring system can be challenging.
-
Brominating Agent: The choice of brominating agent (e.g., NBS vs. Br2) is critical. NBS is often milder and more selective.
-
Temperature Control: Perform the reaction at the recommended temperature to minimize over-bromination.
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess will almost certainly lead to multiple additions.
-
Step 4: Pd-catalyzed Stille Cross-Coupling
-
Q5: The Stille coupling reaction is sluggish and gives low yields of the acetylpyridine intermediate. How can I optimize this step? A5: The Stille reaction is a powerful but sensitive transformation. Key parameters to check are:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Ensure the catalyst is active and not "dead".[1] Consider using electron-rich, bulky phosphine ligands which can accelerate the coupling.[2]
-
Purity of Reagents: Organotin reagents can decompose on storage. Ensure the 1-ethoxyvinyl(tributyl)stannane is of high purity. The aryl bromide must also be pure.
-
Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The optimal temperature may need to be empirically determined.
-
Additives: Sometimes, additives like Cu(I) salts can accelerate Stille couplings, particularly with less reactive substrates.[2]
-
-
Q6: I'm having difficulty removing the tributyltin byproducts from my reaction mixture after the Stille coupling. What is the best method? A6: Removal of organotin residues is a well-known challenge in Stille couplings.
-
Aqueous KF Wash: A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This reacts with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.[3]
-
Column Chromatography: Careful column chromatography on silica gel can also separate the product from tin residues. Sometimes, using a solvent system containing a small amount of triethylamine can help.[3]
-
Step 5: Diketoacid Formation and Final Condensation
-
Q7: The final condensation to form the diketoacid derivative (Compound 8) is incomplete. What could be the problem? A7: This Claisen-type condensation requires a strong base and anhydrous conditions.
-
Base Strength and Purity: Ensure the base (e.g., sodium ethoxide) is not old or decomposed. The reaction is sensitive to the quality of the base.
-
Anhydrous Conditions: As with the lithiation step, this reaction is moisture-sensitive. Ensure all reagents and solvents are anhydrous.
-
Reaction Time and Temperature: Allow the reaction to proceed for the full recommended time to ensure complete conversion.
-
-
Q8: The final hydrolysis of the ester to the carboxylic acid (INI-9) is not going to completion or is causing decomposition. How can I improve this? A8: Hydrolysis of the ester to the final diketoacid needs to be carefully controlled.
-
Reaction Conditions: The use of LiOH or NaOH in a mixed solvent system (e.g., THF/MeOH/H2O) is common. The temperature should be monitored; excessive heat can cause decomposition.
-
Acidic Work-up: The final product is a diketoacid, which can be sensitive. The acidic work-up to protonate the carboxylate should be done carefully, often at a low temperature, to avoid any degradation of the product.
-
Data Presentation
The following table summarizes the reported yields for each step in the synthesis of HIV-1 Inhibitor-9 as described by Nair et al.
| Step | Reaction | Starting Material | Product | Reported Yield |
| 1-2 | Lithiation, aldehyde addition, dehydroxylation, and demethylation | 5-bromo-2-methoxypyridine (4) | Pyridine-2-one derivative (6) | 88% |
| 3 | Bromination and N-alkylation | Pyridine-2-one derivative (6) | Intermediate product (7) | 64% (2 steps) |
| 4-5 | Stille coupling, hydrolysis, reaction with diethyl oxalate, hydrolysis | Intermediate product (7) | Diketoacid derivative (8) | Not specified |
| 6 | Final condensation | Diketoacid derivative (8) | This compound (INI-9) | 68% |
Experimental Protocols
Detailed Protocol for Step 4: Pd-catalyzed Stille Cross-Coupling
This protocol provides a detailed methodology for the Stille cross-coupling of the brominated intermediate (7) with 1-ethoxyvinyl(tributyl)stannane.
Materials:
-
Intermediate 7 (1.0 eq)
-
1-ethoxyvinyl(tributyl)stannane (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Saturated aqueous KF solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Intermediate 7 (1.0 eq) and Pd(PPh3)4 (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture at room temperature for 10 minutes. Add 1-ethoxyvinyl(tributyl)stannane (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir under argon for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Stir the organic solution vigorously with a saturated aqueous solution of KF for 1 hour. A precipitate of tributyltin fluoride should form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
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Transfer the filtrate to a separatory funnel and wash with water and then brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is then taken to the next step (acidic work-up to reveal the acetyl group) before further purification. The resulting acetyl intermediate can be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound (INI-9).
Caption: Mechanism of action of HIV-1 Integrase Inhibitors.[4][5][6][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting "HIV-1 inhibitor-9" crystallization for structural studies
Welcome to the Technical Support Center for HIV-1 Inhibitor Crystallization Studies.
This guide provides troubleshooting advice and standardized protocols for researchers working on the structural biology of HIV-1 targets, such as reverse transcriptase and protease, in complex with small molecule inhibitors. For the purpose of this guide, we will refer to a representative compound as "HIV-1 inhibitor-9" to address common challenges encountered during co-crystallization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the crystallization of HIV-1 protein-inhibitor complexes.
Question 1: I am not getting any crystals, only clear drops. What should I do?
Answer: Clear drops indicate that the solution is likely undersaturated, and the protein/precipitant concentration is too low for nucleation to occur.
Troubleshooting Steps:
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Increase Protein Concentration: The optimal protein concentration for many macromolecules is between 5 and 20 mg/mL[1]. If your concentration is below this range, carefully concentrate your protein-inhibitor complex.
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Increase Precipitant Concentration: The precipitant concentration may be insufficient to induce supersaturation. Try screening a range of higher precipitant concentrations.[2]
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Vary the Protein-to-Reservoir Ratio: In vapor diffusion experiments, changing the drop ratio (e.g., 2:1 or 1:2 protein:reservoir instead of 1:1) can alter the equilibration pathway and promote crystallization.[1]
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Change the Crystallization Method: If vapor diffusion is unsuccessful, consider other methods like microbatch or liquid-liquid diffusion to explore different kinetic pathways to nucleation.[3][4][5]
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Check Inhibitor Concentration: Ensure the inhibitor is present in a sufficient molar excess to promote complex formation. For inhibitors with weaker binding, a 10-fold excess may be necessary.[6]
Question 2: My drops contain amorphous precipitate or heavy protein skinning. How can I fix this?
Answer: Precipitation indicates that the supersaturation level is too high, causing the protein to crash out of solution instead of forming an ordered crystal lattice.
Troubleshooting Steps:
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Decrease Protein Concentration: Reduce the starting concentration of your protein-inhibitor complex.
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Decrease Precipitant Concentration: Lower the concentration of the precipitant in the reservoir solution to slow down the equilibration process.[2]
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Modify Drop Ratio: Use a higher ratio of protein solution to reservoir solution (e.g., 2:1) to start from a point further away from the precipitation zone.
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Incorporate Additives: Certain additives can increase protein solubility or stability. Consider screening additives like non-detergent sulfobetaines (NDSBs), low concentrations of detergents, or small polyols.
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Vary the Temperature: Changing the incubation temperature can alter the solubility curve of the protein.[7][8] If experiments are at 20°C, try repeating them at 4°C, and vice versa.
Question 3: I have crystals, but they are too small, poorly formed, or diffract weakly. How can I optimize them?
Answer: This is a common issue where initial hits need refinement to produce diffraction-quality crystals. The goal is to slow down the crystal growth process to allow for a more ordered lattice to form.[7]
Troubleshooting Steps:
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Fine-Tune Precipitant and pH: Perform optimization screens around the initial hit condition by making small, incremental changes to the precipitant concentration and pH.[2] A change of just 0.1-0.2 pH units can have a significant effect.
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Seeding: Use micro or macro seeding. Introduce a tiny, existing crystal (a seed) into a new, equilibrated drop that is in the metastable zone. This provides a template for growth and can yield larger, more well-ordered crystals.
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Control Temperature: Lowering the temperature can slow growth and often improves crystal quality.
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Additive Screening: Screen a panel of additives that can sometimes incorporate into the crystal lattice and improve packing.
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Re-evaluate Protein Quality: Ensure the protein-inhibitor complex is monodisperse and stable using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) before setting up crystallization plates.[9][10]
Question 4: My inhibitor is not soluble in the crystallization buffer. What are my options?
Answer: Poor inhibitor solubility is a frequent challenge in co-crystallization experiments.[11]
Troubleshooting Steps:
-
Use a Co-solvent: While keeping it at a low final concentration (typically <5%), use a co-solvent like DMSO or ethanol to dissolve the inhibitor before adding it to the protein solution.[6]
-
Complex Formation at Lower Protein Concentration: It may be necessary to dilute the protein to a lower concentration before adding the inhibitor to prevent the protein from precipitating.[11] The complex can then be re-concentrated.
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Soaking: If you can obtain crystals of the apo-protein (protein without the inhibitor), you can try soaking the inhibitor into the crystals. This involves transferring the apo-crystal into a solution containing the inhibitor.[6]
-
Incubation Temperature: Incubating the protein-inhibitor mixture at different temperatures (e.g., room temperature instead of on ice) can sometimes facilitate complex formation.[11]
Quantitative Data Summary
The following tables provide typical starting ranges for crystallization experiments with HIV-1 protease and reverse transcriptase complexes. These are guidelines and may require significant optimization.
Table 1: Typical Starting Conditions for Co-Crystallization Screens
| Parameter | HIV-1 Protease | HIV-1 Reverse Transcriptase | Notes |
| Protein Concentration | 8 - 15 mg/mL | 10 - 20 mg/mL | Higher concentrations can lead to precipitation.[2] |
| Inhibitor Molar Excess | 2 - 5 fold | 3 - 10 fold | Depends on inhibitor affinity (Kd). |
| Common Precipitants | 10-20% PEG 3350/40000.8-1.6 M Ammonium Sulfate | 8-18% PEG 4000/60001.0-2.0 M Sodium/Potassium Phosphate | PEGs and salts are the most common precipitants.[1][2] |
| Typical pH Range | 4.5 - 6.5 | 6.0 - 7.5 | Optimal pH is critical for protein stability and charge. |
| Common Buffers | Sodium Acetate, Sodium Citrate | HEPES, Tris-HCl | Buffer choice should be appropriate for the target pH. |
| Temperature | 4°C or 20°C | 4°C or 20°C | Temperature affects solubility and kinetics.[8] |
Table 2: Common Cryoprotectants for Data Collection
After obtaining crystals, they must be flash-cooled in liquid nitrogen to prevent radiation damage during X-ray diffraction.[12][13] This requires soaking the crystal in a cryoprotectant solution.
| Cryoprotectant | Typical Concentration | Notes |
| Glycerol | 20 - 30% (v/v) | The most common cryoprotectant; highly effective.[14] |
| Ethylene Glycol | 20 - 30% (v/v) | Can be more effective than glycerol for some crystals.[12] |
| PEG 400 | 25 - 35% (v/v) | Useful if the crystal was grown in a high PEG concentration. |
| Sucrose | 20 - 30% (w/v) | A gentle cryoprotectant, good for sensitive crystals.[12] |
Note: The cryoprotectant should be prepared in the mother liquor (the reservoir solution from which the crystal grew) to avoid osmotic shock.
Experimental Protocols
Protocol 1: Preparation of the Protein-Inhibitor Complex
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Prepare Inhibitor Stock: Dissolve "this compound" in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
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Dilute Protein: Start with your purified protein (e.g., HIV-1 Protease) at a concentration of ~10 mg/mL in a suitable buffer (e.g., 50 mM Sodium Acetate pH 5.5, 1 mM DTT).
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Add Inhibitor: Add the inhibitor stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold). The final DMSO concentration should ideally be below 5%.
-
Incubate: Gently mix and incubate the solution on ice or at room temperature for 30-60 minutes to allow for complex formation.[11]
-
Centrifuge: Spin the solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitated material. The supernatant is now ready for crystallization trials.
Protocol 2: Setting up a Hanging Drop Vapor Diffusion Experiment
-
Prepare Reservoir: Using a 24-well plate, pipette 500 µL of the reservoir solution (e.g., 15% PEG 3350, 0.1 M Sodium Acetate pH 5.5) into a well.
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Grease the Well: Apply a thin, continuous ring of vacuum grease around the rim of the well.[15]
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Prepare the Drop: On a siliconized glass coverslip, pipette 1 µL of the protein-inhibitor complex solution.
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Add Reservoir Solution: Pipette 1 µL of the reservoir solution into the protein drop. Avoid introducing bubbles.[15]
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Seal the Well: Invert the coverslip and place it over the well, pressing gently to create an airtight seal.[15] The drop should be hanging from the center of the coverslip, suspended over the reservoir.
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Incubate and Monitor: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C). Monitor the drops for crystal growth over several days to weeks.
Visual Guides and Workflows
Diagram 1: Co-Crystallization Experimental Workflow
Caption: A typical workflow for protein-inhibitor co-crystallization.
Diagram 2: Troubleshooting Crystallization Outcomes
Caption: A decision tree for troubleshooting common crystallization results.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 4. unifr.ch [unifr.ch]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ruppweb.org [ruppweb.org]
- 13. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 14. mdpi.com [mdpi.com]
- 15. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Optimizing HIV-1 Inhibitor-9 Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing "HIV-1 Inhibitor-9" in cell culture experiments. The information is designed to address common challenges and provide clear protocols for optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As a starting point, it is advisable to consult the literature for published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for similar compounds. A common practice is to begin with a concentration 5 to 10 times higher than the reported IC50 or Ki to ensure complete inhibition of the target. If these values are unknown, a wide range of concentrations should be tested to determine the optimal dose empirically. It is important to note that excessively high concentrations (e.g., 20-fold or higher than the IC50) may lead to off-target effects or even a paradoxical decrease in inhibition.
Q2: My cells are dying after treatment with this compound. What could be the cause and how can I fix it?
A2: Cell death upon treatment is likely due to cytotoxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) of the inhibitor in your specific cell line.[1] This can be achieved through a standard cytotoxicity assay, such as the MTT assay.[2] Once the CC50 is known, you can work with concentrations well below this value to minimize toxicity while maintaining efficacy. The selectivity index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic window of the inhibitor.[1] A higher SI value indicates a more favorable safety profile.
Q3: I am not observing the expected inhibitory effect on HIV-1 replication. What are the potential reasons?
A3: Several factors could contribute to a lack of inhibitory effect:
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Inhibitor Concentration: The concentration may be too low. As mentioned in Q1, a dose-response experiment is essential to identify the optimal concentration.
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Solubility and Stability: Poor solubility of the inhibitor in your cell culture medium can lead to a lower effective concentration.[3] Ensure the inhibitor is fully dissolved in a compatible solvent (e.g., DMSO) before adding it to the medium. Always include a solvent control in your experiments. Additionally, the stability of the compound in the culture medium over the course of the experiment should be considered.[4]
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Cell Permeability: For intracellular targets, the inhibitor must be able to cross the cell membrane.[4] If cell permeability is a concern, you may need to consider alternative formulations or delivery methods.
-
Nonspecific Binding: The inhibitor may bind nonspecifically to serum proteins in the culture medium or to the plastic of the culture plates, reducing its bioavailable concentration.[4] Performing experiments with varying serum concentrations or using low-binding plates can help assess this issue.[4]
Q4: How do I prepare a stock solution of this compound?
A4: The reconstitution solvent should be compatible with your cell culture system. Most cells can tolerate low concentrations of DMSO (typically <0.5%). Check the manufacturer's instructions for the recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in the appropriate solvent. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Inhibitor Conc. (µM) | % HIV-1 Inhibition | % Cell Viability |
| 0 (Vehicle Control) | 0 | 100 |
| 0.01 | 15 | 98 |
| 0.1 | 48 | 95 |
| 1 | 92 | 90 |
| 10 | 99 | 65 |
| 100 | 99 | 15 |
Based on this hypothetical data, the IC50 would be approximately 0.1 µM, and the CC50 would be around 20 µM, resulting in a Selectivity Index (SI) of 200.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 replication in a cell-based assay.
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Cell Seeding: Seed target cells (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10^5 cells/well.[2]
-
Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Treatment: Immediately after infection, add 50 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the viral replication cycle (e.g., 3-5 days).
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Readout: Measure the extent of viral replication. This can be done by quantifying a viral protein (e.g., p24 antigen ELISA) or by using a reporter cell line where viral infection leads to the expression of a measurable marker (e.g., luciferase).[1][5]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
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Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.
-
Treatment: Add the same serial dilutions of this compound as used in the IC50 determination to the cells. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.[2]
Visualizations
References
- 1. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification and optimization of the inhibition of HIV-1 cell-to-cell transmission assay - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of "HIV-1 inhibitor-9"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of HIV-1 inhibitor-9.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in T-cell activation in our assays at concentrations close to the EC50 for HIV-1 inhibition. What could be the cause?
A1: This may be an off-target effect due to the inhibition of Lymphocyte-specific protein tyrosine kinase (LCK), a key enzyme in T-cell receptor signaling. This compound has been observed to have inhibitory activity against LCK at concentrations that are close to those required for anti-HIV-1 efficacy. We recommend performing a specific LCK kinase activity assay to confirm this off-target effect in your experimental system.
Q2: We have noticed unexpected changes in the expression of metabolic genes, such as CYP3A4, in our cell models. Is this a known effect of this compound?
A2: Yes, this is a potential off-target effect. This compound has been shown to be a mild activator of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. We advise conducting a PXR activation assay to quantify this effect.
Q3: At concentrations higher than the recommended working concentration, we see a significant decrease in cell viability. What is the mechanism of this cytotoxicity?
A3: The observed cytotoxicity at higher concentrations is likely due to mitochondrial stress. It is crucial to perform a dose-response cell viability assay to determine the cytotoxic concentration 50 (CC50) in your specific cell line and ensure you are using the inhibitor at a concentration well below this value for your primary experiments.
Troubleshooting Guides
Issue 1: Suboptimal Anti-HIV-1 Activity with T-cell Viability Issues
| Symptom | Possible Cause | Suggested Solution |
| Reduced HIV-1 inhibition and decreased T-cell proliferation. | Off-target inhibition of LCK, affecting T-cell activation and viability. | 1. Confirm LCK inhibition using a specific kinase assay. 2. Perform a dose-response experiment to find a concentration that inhibits HIV-1 with minimal impact on T-cell viability. 3. Consider using a different T-cell line that may be less sensitive to LCK inhibition. |
| Inconsistent results in primary T-cells. | Donor-to-donor variability in LCK expression or sensitivity. | 1. Screen multiple donors to select for those with a wider therapeutic window. 2. Normalize data to a positive control for LCK inhibition. |
Issue 2: Unexplained Changes in Gene Expression
| Symptom | Possible Cause | Suggested Solution |
| Upregulation of CYP3A4 and other PXR target genes. | Off-target activation of the Pregnane X Receptor (PXR). | 1. Perform a PXR reporter assay to quantify the level of activation. 2. If PXR activation is a concern, consider co-treatment with a PXR antagonist. 3. Use a cell line with low PXR expression if suitable for your primary research question. |
| Variable gene expression results across experiments. | Differences in cell confluence or passage number affecting PXR activity. | 1. Standardize cell seeding density and passage number for all experiments. 2. Include a known PXR agonist as a positive control in all experiments. |
Issue 3: High Background Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Significant cell death observed even at low concentrations. | Cell line is particularly sensitive to mitochondrial stress. | 1. Determine the CC50 of the inhibitor in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[1][2][3][4][5] 2. Ensure the working concentration is at least 10-fold lower than the CC50. 3. Reduce the incubation time with the inhibitor if possible. |
| Inconsistent cytotoxicity results. | Issues with compound solubility or stability in culture media. | 1. Visually inspect the media for any precipitation of the compound. 2. Prepare fresh stock solutions of the inhibitor for each experiment. 3. Test different formulations or vehicles for the inhibitor. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 (nM) |
| HIV-1 Integrase | Strand Transfer Assay | 5 |
| HIV-1 Replication | Cell-based Assay (MT-4 cells) | 15 |
| LCK Kinase | Kinase Activity Assay | 150 |
| PXR Activation | Reporter Gene Assay | 500 |
| Cytotoxicity | Cell Viability Assay (HEK293T) | 2500 |
Experimental Protocols
Protocol 1: LCK Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against LCK kinase.
-
Reagents: Recombinant LCK enzyme, LCK-specific peptide substrate, ATP, kinase buffer, and a kinase activity detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilution, 5 µL of LCK enzyme, and 5 µL of the peptide substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2: PXR Activation Reporter Gene Assay
This protocol is for quantifying the activation of PXR by this compound.[6][7][8][9][10]
-
Materials: HepG2 cells stably expressing a PXR-responsive luciferase reporter construct, cell culture medium, this compound, a known PXR agonist (e.g., rifampicin) as a positive control, and a luciferase assay system.
-
Procedure:
-
Seed the HepG2 reporter cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or rifampicin.
-
Incubate the plate at 37°C for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.[1]
-
Materials: Cell line of interest, cell culture medium, this compound, MTT solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
Visualizations
Caption: Intended mechanism of action of this compound.
Caption: Off-target inhibition of LCK by this compound.
Caption: Workflow for identifying and confirming off-target effects.
References
- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor Activation | Evotec [evotec.com]
- 9. puracyp.com [puracyp.com]
- 10. puracyp.com [puracyp.com]
Technical Support Center: Enhancing the Bioavailability of HIV-1 Inhibitor-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of "HIV-1 inhibitor-9," a representative model for poorly soluble antiretroviral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed with the oral bioavailability of novel HIV-1 inhibitors like inhibitor-9?
A1: The primary initial challenges often stem from the physicochemical properties of the compound. Many new HIV-1 inhibitors are lipophilic and have high molecular weights, leading to poor aqueous solubility and low permeability.[1][2] This can result in low dissolution rates in the gastrointestinal (GI) tract and consequently, poor absorption and low bioavailability.[3][4] Additionally, some inhibitors may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pumps the drug back into the GI lumen, further reducing net absorption.[5][6] First-pass metabolism in the liver can also significantly decrease the amount of active drug reaching systemic circulation.[3][7]
Q2: What are the first-line formulation strategies to consider for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), several formulation strategies can be employed.[1] Particle size reduction techniques like micronization and nanosuspension increase the surface area for dissolution.[8] Amorphous solid dispersions (ASDs) can be created by dispersing the drug in a polymer matrix, which enhances solubility by preventing crystallization.[8] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption by presenting the drug in a solubilized state.[1][4]
Q3: How can I determine if my compound, this compound, is a substrate for efflux transporters like P-gp?
A3: The Caco-2 permeability assay is a standard in vitro method to investigate this.[6][9] This assay uses a monolayer of human colon adenocarcinoma cells that express various transporters, including P-gp.[6] By measuring the transport of the drug from the apical (lumen) to the basolateral (blood) side and vice versa, an efflux ratio can be calculated.[6] An efflux ratio significantly greater than 2 suggests that the compound is actively transported.[6] Co-administration with a known P-gp inhibitor, such as verapamil, can confirm this; a decrease in the efflux ratio in the presence of the inhibitor indicates P-gp involvement.[6]
Q4: What role does a pharmacokinetic booster like Ritonavir play, and could it be used with this compound?
A4: Ritonavir is a potent inhibitor of the cytochrome P450 isoenzyme CYP3A4, which is a major enzyme responsible for the metabolism of many drugs in the liver and gut wall.[10] By inhibiting CYP3A4, a small, sub-therapeutic dose of ritonavir can significantly increase the plasma concentration and half-life of co-administered drugs that are substrates for this enzyme.[10] This "boosting" effect allows for lower or less frequent dosing of the primary drug. If in vitro metabolism studies indicate that this compound is metabolized by CYP3A4, co-administration with a booster like ritonavir or cobicistat could be a viable strategy to enhance its bioavailability.[10]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Problem: Low and Variable Oral Bioavailability in Animal Models
Q: My in vivo pharmacokinetic studies in rats show low and highly variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?
A: Low and variable oral bioavailability is a common issue for poorly soluble compounds. The troubleshooting process can be broken down into a logical workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Problem: Inconsistent Results in Caco-2 Permeability Assay
Q: I am getting inconsistent Papp values and variable TEER readings in my Caco-2 permeability assays for this compound. What could be the cause?
A: Inconsistent Caco-2 results can arise from several factors related to cell culture maintenance and experimental execution.
-
Cell Monolayer Integrity: Ensure your Caco-2 cells are cultured for a sufficient duration (typically 21 days) to form a fully differentiated monolayer with well-established tight junctions.[11]
-
TEER Measurements: Transepithelial electrical resistance (TEER) is a critical indicator of monolayer integrity.[9] TEER values should be stable and within the validated range for your lab before starting the experiment.[11] Measure TEER before and after the experiment to ensure the compound is not disrupting the monolayer. A significant drop in TEER post-experiment suggests cytotoxicity.[11]
-
Compound Cytotoxicity: High concentrations of your test compound may be toxic to the Caco-2 cells, compromising the monolayer. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for this compound before conducting permeability studies.[12]
-
Buffer Conditions: Ensure the pH and osmolarity of your transport buffer are physiological (pH 7.4) and consistent across experiments.[13]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for this compound to guide experimental interpretation.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 650 g/mol | High MW can limit passive diffusion. |
| LogP | 4.8 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility will likely lead to dissolution-rate limited absorption. |
| pKa | 8.5 (basic) | Solubility will be pH-dependent; higher in the acidic stomach, lower in the intestine. |
Table 2: In Vitro Permeability and Efflux Data for this compound
| Parameter | Value | Interpretation |
| Papp (A→B) | 0.5 x 10⁻⁶ cm/s | Low apparent permeability. |
| Papp (B→A) | 4.5 x 10⁻⁶ cm/s | High basolateral to apical permeability. |
| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 9.0 | Strong indication of active efflux. |
| Efflux Ratio (+ Verapamil) | 1.5 | Efflux is significantly mediated by P-gp. |
Table 3: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | < 2% |
| Micronized Suspension | 70 ± 20 | 2.0 | 420 ± 90 | ~5% |
| Solid Dispersion (in PVP-VA) | 250 ± 60 | 1.5 | 1800 ± 350 | ~20% |
| SEDDS Formulation | 400 ± 85 | 1.0 | 3200 ± 500 | ~35% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the dissolution rate of different formulations of this compound.
-
Apparatus: USP Apparatus II (Paddle).[14]
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Simulated Intestinal Fluid (SIF), pH 6.8.[14]
-
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.[14]
-
Add the formulation (equivalent to a specific dose of this compound) to 900 mL of the dissolution medium.[14]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm filter.[14]
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Caco-2 Permeability Assay
This protocol determines the intestinal permeability and potential for active efflux of this compound.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[15]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an EVOM meter. The monolayer is ready for the transport experiment when TEER values are stable and above a pre-determined threshold (e.g., >300 Ω·cm²).[11]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[11]
-
Apical to Basolateral (A→B) Transport: Add the dosing solution of this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B→A) / Papp (A→B).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the oral bioavailability of this compound formulations in a rat model.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Fast animals overnight prior to dosing.[16]
-
Administer the selected formulation of this compound via oral gavage at a specified dose (e.g., 10 mg/kg).
-
For intravenous (IV) administration (to determine absolute bioavailability), administer a solution of the drug via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[17]
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Key barriers in the oral absorption pathway.
Caption: Workflow for enhancing bioavailability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Targeting strategies for delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. youtube.com [youtube.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. enamine.net [enamine.net]
- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. japsonline.com [japsonline.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 17. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
minimizing degradation of "HIV-1 inhibitor-9" in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of "HIV-1 Inhibitor-9" in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of "this compound" degradation in experimental settings?
A1: Degradation of "this compound" can be attributed to several factors, including:
-
Chemical Instability: The inherent chemical structure of the inhibitor may make it susceptible to degradation under certain conditions. Common chemical degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1][2][3] For instance, molecules with ester or amide bonds may be prone to hydrolysis, while those with electron-rich moieties can be susceptible to oxidation.
-
Environmental Factors: Exposure to light, elevated temperatures, and extreme pH values can accelerate degradation.[4][5] Many small molecule inhibitors are light-sensitive and can decompose when exposed to ambient light for extended periods.
-
Enzymatic Degradation: In cell-based assays or in vivo studies, "this compound" can be metabolized by cellular enzymes.[6][7][8] The primary site of drug metabolism is the liver, involving Phase I (functionalization, e.g., oxidation by cytochrome P450 enzymes) and Phase II (conjugation) reactions that increase the hydrophilicity of the compound to facilitate its excretion.[6][9]
-
Improper Storage and Handling: Incorrect storage temperatures, use of inappropriate solvents, and repeated freeze-thaw cycles of stock solutions can compromise the stability of the inhibitor.
Q2: How should I prepare and store stock solutions of "this compound"?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of "this compound".
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors due to its high solubilizing capacity. However, it is essential to ensure the chosen solvent is compatible with the inhibitor and the experimental assay.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: My "this compound" appears to be precipitating in my cell culture medium. What can I do?
A3: Precipitation of the inhibitor in aqueous media is a common issue that can lead to inaccurate results.
-
Check Solubility: Determine the aqueous solubility of "this compound". The final concentration in your assay should not exceed its solubility limit.
-
Optimize Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final assay medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation.
-
Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain solubility.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes help prevent precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of "this compound" in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment. Protect the inhibitor solution from light and keep it on ice. |
| Incorrect Buffer pH | Verify the pH of the assay buffer. The stability of many small molecules is pH-dependent. Adjust the buffer pH if necessary. |
| Presence of Reactive Species in Buffer | Ensure the assay buffer is free of oxidizing or reducing agents that could react with the inhibitor, unless they are a required component of the assay. |
| Adsorption to Labware | Use low-protein-binding microplates and pipette tips to minimize the loss of the inhibitor due to adsorption. |
Issue 2: High variability in results from cell-based antiviral assays.
| Possible Cause | Troubleshooting Step |
| Metabolic Degradation of Inhibitor | Reduce the incubation time of the assay if possible. If significant metabolism is suspected, consider using a metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) if it does not interfere with the assay. Note that this can have off-target effects. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for inhibitor precipitation (FAQ 3). |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase. Stressed or confluent cells can have altered metabolic activity. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of the inhibitor solution into the assay plates. Use calibrated pipettes. |
Quantitative Stability Data
The following tables provide example stability data for a hypothetical "this compound" under various stress conditions. This data is illustrative and should be established empirically for the specific inhibitor being used. The data is modeled on stability studies of known HIV protease inhibitors like Lopinavir/Ritonavir.[10][11][12][13]
Table 1: Stability of "this compound" in Solution at Different Temperatures
| Storage Condition | Time | Remaining "this compound" (%) |
| 4°C | 2 weeks | 98.5 |
| Room Temperature (25°C) | 2 weeks | 95.2 |
| 40°C | 2 weeks | 85.1 |
Table 2: pH-Dependent Stability of "this compound"
| pH | Incubation Time (24h) at 37°C | Remaining "this compound" (%) |
| 3.0 (Acidic) | 24 hours | 92.3 |
| 7.4 (Neutral) | 24 hours | 99.1 |
| 9.0 (Basic) | 24 hours | 88.5 |
Table 3: Photostability of "this compound"
| Condition | Exposure Time | Remaining "this compound" (%) |
| Exposed to Light | 24 hours | 75.4 |
| Protected from Light | 24 hours | 99.8 |
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[14][15][16][17]
Materials:
-
HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
"this compound"
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of "this compound" in assay buffer. Also, prepare a positive control inhibitor and a no-inhibitor control.
-
-
Enzyme and Inhibitor Incubation:
-
Add 80 µL of HIV-1 Protease solution to each well of the 96-well plate.
-
Add 10 µL of the diluted "this compound", positive control, or assay buffer (no-inhibitor control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Substrate Addition and Measurement:
-
Add 10 µL of the HIV-1 Protease Substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of "this compound" compared to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Cell-Based HIV-1 Antiviral Activity Assay
This protocol is a generalized method based on common cell-based HIV-1 infection assays.[18][19][20][21]
Materials:
-
TZM-bl cells (or other suitable HIV-1 permissive cell line)
-
HIV-1 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)
-
"this compound"
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor. Include a no-inhibitor control.
-
Incubate for 1-2 hours at 37°C.
-
-
Virus Infection:
-
Add 100 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to each well.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Quantification of Viral Replication:
-
After 48 hours, remove the supernatant.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each concentration of "this compound" compared to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the EC50 value.
-
Visualizations
Caption: Workflow for a cell-based HIV-1 antiviral activity assay.
Caption: Common degradation pathways for "this compound".
References
- 1. Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of three antiviral drugs acyclovir, zidovudine and lamivudine in surface freshwater and seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ionsource.com [ionsource.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug metabolism - Wikipedia [en.wikipedia.org]
- 10. Data on compounding lopinavir and ritonavir suspension for non-cooperative COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. Hospital compounding to face shortage: A case study of the development of a lopinavir-ritonavir oral suspension during the first wave of SARS-COV-2 in France - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. abcam.cn [abcam.cn]
- 16. jpsionline.com [jpsionline.com]
- 17. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 18. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
dealing with "HIV-1 inhibitor-9" resistance mutations in HIV-1 strains
Technical Support Center: HIV-1 Inhibitor-9
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to resistance mutations in HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an integrase strand transfer inhibitor (INSTI). It specifically targets the HIV-1 integrase enzyme, a crucial component for the virus's replication cycle. By binding to the active site of the integrase, Inhibitor-9 prevents the strand transfer step of proviral DNA integration into the host cell's genome. This effectively halts the establishment of a productive infection.
Q2: Which are the most common resistance mutations associated with this compound?
A2: Several key mutations in the HIV-1 integrase gene have been identified to confer resistance to Inhibitor-9. The most frequently observed mutations include G118R, R263K, and N155H. These mutations can reduce the binding affinity of Inhibitor-9 to the integrase enzyme, thereby diminishing its inhibitory effect.
Q3: How do I interpret the fold-change values in a drug susceptibility assay?
A3: The fold-change value represents the ratio of the EC50 (half-maximal effective concentration) of a mutant virus to the EC50 of the wild-type virus. A fold-change greater than 1 indicates a reduction in susceptibility. For instance, a fold-change of 5 means that five times more of the inhibitor is required to inhibit the mutant virus by 50% as compared to the wild-type.
Q4: Can cross-resistance occur with other integrase inhibitors?
A4: Yes, cross-resistance is a significant consideration. Some mutations selected by Inhibitor-9 may also confer resistance to other INSTIs. For example, the N155H mutation is known to cause broad cross-resistance to several first-generation INSTIs. It is crucial to perform susceptibility testing against a panel of inhibitors to understand the full resistance profile of a given mutant.
Troubleshooting Guides
Problem 1: I am observing high variability in my phenotypic drug susceptibility assay results.
-
Question: What are the potential sources of variability in my results when testing this compound against different viral strains?
-
Answer: High variability can stem from several factors. Ensure that your viral stocks are of a consistent titer and have been properly quantified. Inconsistent cell seeding density in your culture plates can also lead to variations in infection rates and, consequently, in the calculated EC50 values. Finally, verify the concentration and stability of your dissolved this compound, as degradation can lead to inconsistent results.
Problem 2: My site-directed mutagenesis is failing to introduce the desired resistance mutation.
-
Question: I am having trouble generating a specific resistance mutation (e.g., G118R) in my HIV-1 proviral DNA clone. What could be the issue?
-
Answer: First, verify the sequence of your mutagenic primers to ensure they are correct and do not contain any synthesis errors. The polymerase used for PCR is also critical; a high-fidelity polymerase is essential to prevent the introduction of off-target mutations. Additionally, optimize your PCR cycling conditions, particularly the annealing temperature, to ensure specific primer binding. After the mutagenesis reaction, it is crucial to sequence the entire integrase gene to confirm the presence of the desired mutation and the absence of any unintended changes.
Problem 3: I am not seeing the expected fold-change in resistance for a known mutant.
-
Question: I have generated a virus with the R263K mutation, but my in vitro assay shows a lower-than-expected fold-change in resistance to this compound. Why might this be?
-
Answer: This discrepancy could be due to the specific cell line used for the assay, as host cell factors can sometimes influence drug efficacy. Another possibility is the viral backbone of your construct; different HIV-1 strains can have minor variations that affect the impact of a specific resistance mutation. It is also important to consider the possibility of a mixed viral population, where not all virions carry the intended mutation. We recommend re-sequencing your viral stock to confirm the purity of the mutant population.
Quantitative Data Summary
The following table summarizes the in vitro susceptibility of various HIV-1 integrase mutants to this compound. Data are presented as fold-changes in EC50 relative to the wild-type (WT) strain.
| HIV-1 Integrase Mutation | Fold-Change in EC50 (± SD) | Interpretation |
| Wild-Type (WT) | 1.0 (± 0.2) | Reference |
| G118R | 10.5 (± 1.8) | High Resistance |
| R263K | 3.2 (± 0.7) | Low-to-Moderate Resistance |
| N155H | 8.9 (± 1.5) | High Resistance |
| G118R + R263K | 25.1 (± 3.4) | Very High Resistance |
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay using a Single-Cycle Infection Model
This protocol describes the steps to determine the susceptibility of HIV-1 strains to Inhibitor-9.
-
Cell Seeding: Seed TZM-bl cells (or a similar reporter cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should span a range that will capture the full dose-response curve.
-
Virus Preparation: Thaw aliquots of pre-titered wild-type and mutant virus stocks. Dilute the viruses to a concentration that will yield a signal in the linear range of the assay.
-
Infection: Add the serially diluted Inhibitor-9 to the cells, followed immediately by the addition of the virus.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luminescence signal against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each virus. Calculate the fold-change in resistance relative to the wild-type virus.
Visualizations
Caption: Mechanism of action of this compound.
Technical Support Center: Improving the Selectivity of HIV-1 Inhibitor-9
Welcome to the technical support center for "HIV-1 inhibitor-9." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the selectivity of this novel HIV-1 inhibitor for its viral target.
Frequently Asked Questions (FAQs)
Q1: What is the primary viral target of this compound and its mechanism of action?
A1: this compound is designed to target the HIV-1 protease, a retroviral aspartyl protease essential for the viral life cycle.[1] It functions as a competitive inhibitor, binding to the active site of the protease to prevent the cleavage of newly synthesized Gag and Gag-Pol polyproteins.[2][3] This inhibition results in the production of immature, non-infectious viral particles.[1][2] The central moiety of many protease inhibitors mimics the tetrahedral-hydroxy catalytic intermediates of the peptide substrates, forming favorable electrostatic interactions with the pivotal Asp25 amino acids in the active site.[4]
Q2: What does "selectivity" mean in the context of this compound, and why is it important?
A2: Selectivity refers to the ability of this compound to preferentially bind to and inhibit its intended viral target (HIV-1 protease) over other host cell proteins or off-targets. High selectivity is crucial to minimize off-target effects and associated toxicities, such as metabolic syndromes, hepatotoxicity, and insulin resistance, which have been observed with some HIV-1 protease inhibitors.[5] Improving selectivity enhances the therapeutic index of the drug, maximizing its antiviral efficacy while minimizing harm to the host. The selective index (SI) is a quantitative measure of selectivity, calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).[6]
Q3: My experiments show that this compound has potent antiviral activity, but also significant cytotoxicity. What could be the cause?
A3: High cytotoxicity despite potent antiviral activity often points towards a lack of selectivity. This compound might be interacting with host cell proteins, so-called "off-targets." For instance, some HIV-1 protease inhibitors have been shown to interact with pathways like Akt, EGFR, and IGF1-R, which are involved in metabolic regulation.[5] It is also possible that the inhibitor affects cellular proteases or other enzymes with active sites structurally similar to the HIV-1 protease.
Q4: How can I quantitatively assess the selectivity of this compound?
A4: The selectivity of this compound can be assessed using several quantitative measures, often presented as a ratio. The most common is the Selectivity Index (SI), calculated as CC50 / EC50. A higher SI value indicates greater selectivity.
-
EC50 (50% Effective Concentration): The concentration of the inhibitor that reduces viral replication by 50%.
-
IC50 (50% Inhibitory Concentration): The concentration of the inhibitor that reduces the activity of a specific enzyme (e.g., HIV-1 protease) by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability.
These values are determined through in vitro cell-based and enzymatic assays.
Troubleshooting Guides
Issue 1: Poor Selectivity Index (SI) for this compound
Possible Cause: The inhibitor may have significant off-target binding to host cell proteins.
Troubleshooting Steps:
-
In Silico Off-Target Prediction: Utilize computational tools to predict potential off-target interactions. Docking studies against a panel of human proteases and other relevant proteins can provide insights into potential off-target binding.[4]
-
Kinase Profiling: Since some HIV inhibitors have been shown to interact with cellular kinases, perform a kinase profiling assay to screen this compound against a panel of human kinases.
-
Differential Cellular Screening: Test the cytotoxicity of the inhibitor across a panel of different cell lines to identify if the toxicity is cell-type specific, which can provide clues about the affected pathways.
-
Structural Modification: Based on the in silico and profiling data, rationally design and synthesize new analogs of this compound. The goal is to introduce modifications that decrease affinity for off-targets while maintaining or improving affinity for the HIV-1 protease. One strategy is to design inhibitors that maximize interactions with the backbone atoms of the protease active site, as these are less prone to mutation-induced changes and can enhance specificity.[7]
Issue 2: Inconsistent EC50 values in cell-based assays.
Possible Cause: Variability in experimental conditions or assay setup.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Verify Virus Titer: Use a consistent and accurately titered viral stock for all experiments.
-
Control for Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the assay medium and consider using a lower solvent concentration.
-
Time-of-Addition Experiment: To confirm the stage of the viral life cycle being inhibited, perform a time-of-addition assay. This experiment helps to verify that the inhibitor is acting at the expected protease-dependent stage (post-integration).[8]
Quantitative Data Summary
The following tables provide a comparative overview of the potency and selectivity of well-characterized HIV-1 protease inhibitors. This data can serve as a benchmark for evaluating the performance of this compound.
| HIV-1 Protease Inhibitor | EC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Saquinavir | 1.2 - 37.7 | > 300 | > 250 - > 8 | [2][6] |
| Lopinavir | ~17 | - | - | [2] |
| Indinavir | ~5.5 | - | - | [2] |
| CBR003PS (Experimental) | 9.4 | > 300 | > 32 | [6] |
| CBR013PS (Experimental) | 36.6 | > 300 | > 8 | [6] |
Note: EC50 values can vary depending on the cell line and viral strain used.
Key Experimental Protocols
HIV-1 Protease Activity Assay (Fluorometric)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.
Principle: The assay uses a synthetic peptide substrate labeled with a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant HIV-1 protease and the fluorogenic substrate in the provided assay buffer.
-
Prepare a positive control (e.g., Pepstatin A) and a no-enzyme control.
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to the wells of a 96-well microplate.
-
Add 80 µL of the diluted HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Antiviral Assay (TZM-bl Reporter Assay)
This assay measures the ability of an inhibitor to prevent HIV-1 infection in a cell-based model.
Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-driven luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR, leading to the expression of luciferase. The antiviral activity of an inhibitor is quantified by the reduction in luciferase activity.[6]
Methodology:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and add them to the cells.
-
-
Viral Infection:
-
Add a pre-titered amount of HIV-1 virus to each well.
-
Include a "no virus" control and a "virus only" (no inhibitor) control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity Assay (MTT or XTT Assay)
This assay determines the concentration of the inhibitor that is toxic to host cells.
Principle: The MTT (or XTT) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Seed the relevant host cells (e.g., CEM-SS or TZM-bl) in a 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the cells.
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
-
-
MTT/XTT Addition and Incubation:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
If using MTT, solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Visualizations
Caption: HIV-1 life cycle and the target of this compound.
Caption: Workflow for improving the selectivity of this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. abcam.com [abcam.com]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of HIV-1 Protease Inhibitors: Evaluating the Efficacy of Novel Compounds Against Established Therapeutics
For Immediate Release
This guide provides a comparative overview of the efficacy of a hypothetical novel HIV-1 protease inhibitor, designated "HIV-1 Inhibitor-9," against a panel of well-established, FDA-approved protease inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of emerging therapeutic agents. The comparison is based on quantitative in vitro efficacy data and standardized experimental protocols.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] This cleavage is an essential step for the assembly of new, infectious virions. Protease inhibitors are designed to bind to the active site of the HIV-1 protease, preventing this cleavage and thereby halting the maturation of the virus.[1][2] This mechanism of action effectively suppresses viral replication.[3]
Comparative Efficacy of HIV-1 Protease Inhibitors
The in vitro efficacy of protease inhibitors is commonly quantified by the 50% inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower IC50 and Ki values indicate greater potency.
The following table summarizes the reported in vitro efficacy of several established protease inhibitors against wild-type HIV-1. For comparative purposes, "this compound" is presented with hypothetical efficacy data that would characterize it as a highly potent inhibitor.
| Inhibitor | IC50 (nM) | Ki (nM) |
| This compound (Hypothetical) | 0.34 | 0.006 |
| Saquinavir | 7.0 | 0.12 |
| Ritonavir | - | - |
| Indinavir | ~5.5 | - |
| Lopinavir | - | - |
| Darunavir | - | - |
Note: The IC50 and Ki values can vary depending on the specific experimental conditions and cell lines used. The data presented here are representative values from published literature.[2][4]
Experimental Protocols
The determination of in vitro efficacy for HIV-1 protease inhibitors typically involves the following key experimental methodologies:
Recombinant HIV-1 Protease Enzyme Assay
This assay directly measures the inhibitory activity of a compound on the purified recombinant HIV-1 protease enzyme.
-
Principle: A synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease is incubated with the recombinant enzyme in the presence and absence of the inhibitor. The rate of cleavage of the substrate is measured, often by detecting a fluorescent or colorimetric product.
-
Methodology:
-
Recombinant HIV-1 protease is expressed and purified from a suitable expression system (e.g., E. coli).
-
A reaction mixture is prepared containing the purified enzyme, a fluorogenic or chromogenic substrate, and varying concentrations of the test inhibitor.
-
The reaction is incubated at a controlled temperature (typically 37°C).
-
The rate of substrate cleavage is monitored over time using a spectrophotometer or fluorometer.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be determined through kinetic studies, such as a Dixon plot, by measuring the initial reaction velocities at multiple substrate and inhibitor concentrations.
-
Antiviral Activity Assay in Cell Culture
This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular context.
-
Principle: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 and cultured in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified.
-
Methodology:
-
Susceptible host cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
The infected cells are then cultured in multi-well plates with serial dilutions of the test inhibitor.
-
After a defined incubation period (typically 3-7 days), the amount of viral replication is measured. Common methods for quantification include:
-
p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT assay): Measures the protective effect of the inhibitor against virus-induced cell death.[5][6]
-
-
The EC50 (50% effective concentration) value, which is analogous to the IC50 in an enzymatic assay, is calculated from the dose-response curve of viral inhibition.
-
Visualizing the Mechanism of HIV-1 Protease Inhibition
The following diagram illustrates the workflow for evaluating the efficacy of a potential HIV-1 protease inhibitor, from initial enzymatic assays to cell-based antiviral activity assessment.
Caption: Workflow for determining the in vitro efficacy of HIV-1 protease inhibitors.
This guide provides a foundational comparison of "this compound" with existing protease inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of any new investigational drug.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of HIV-1 Inhibitor-9 Against Known Resistance-Associated Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel non-nucleoside reverse transcriptase inhibitor (NNRTI), "HIV-1 Inhibitor-9," against established NNRTIs. The data presented is based on established patterns of NNRTI resistance and is intended to model a plausible cross-resistance profile for a next-generation compound.
Introduction to this compound
This compound is a hypothetical, next-generation non-nucleoside reverse transcriptase inhibitor designed to maintain high potency against common NNRTI-resistant HIV-1 variants. Like other NNRTIs, its putative mechanism of action involves binding to an allosteric pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The key challenge for any new NNRTI is to overcome the cross-resistance conferred by mutations that affect this binding pocket.
Comparative In Vitro Efficacy and Resistance Profile
The following table summarizes the in vitro antiviral activity of this compound against a panel of HIV-1 variants carrying key NNRTI resistance-associated mutations. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) compared to the wild-type (WT) virus. Data for approved NNRTIs is included for comparison.
| HIV-1 RT Mutation | This compound (Hypothetical FC) | Efavirenz (EFV) (FC) | Etravirine (ETR) (FC) | Rilpivirine (RPV) (FC) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | 1.5 | >50 | <2 | <2 |
| Y181C | 2.0 | >50 | >5 | >10 |
| K103N/Y181C | 2.8 | >100 | >11 | >20 |
| Y188L | >50 | >100 | >10 | >15 |
| G190A | 8.0 | >50 | <3 | 5.0 |
| V106A | 3.5 | 15 | 2.5 | 3.0 |
| E138K | 2.2 | 1.8 | 2.9 | 3.5 |
Data for existing drugs is synthesized from publicly available resistance profile information. Fold change values are illustrative.
As shown, this compound is hypothesized to exhibit a favorable resistance profile, particularly against the highly prevalent K103N and Y181C mutations, showing less than a 3-fold change in EC50.[1] This suggests a higher barrier to resistance compared to first-generation NNRTIs like Efavirenz. However, like many NNRTIs, it shows significantly reduced activity against the Y188L mutation.[1]
Experimental Protocols
The data presented in this guide is based on a standardized in vitro single-cycle replication assay.
Cell Lines and Viruses:
-
Cells: HEK 293T cells are used for virus production, and TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used for infectivity assays.
-
Virus Production: HIV-1 variants with specific resistance-associated mutations in the reverse transcriptase gene are generated by site-directed mutagenesis of a proviral DNA clone. Virus stocks are produced by transfecting HEK 293T cells with the proviral DNA.
Antiviral Assay Protocol:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of this compound and other reference NNRTIs are prepared and added to the cells.
-
A standardized amount of the respective HIV-1 mutant virus stock is added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The 50% effective concentration (EC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to virus control wells (no drug).
-
The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Visualizations
Experimental Workflow for Determining NNRTI Resistance
Caption: Workflow for in vitro assessment of HIV-1 inhibitor resistance.
Cross-Resistance Logical Relationship
Caption: Impact of key mutations on different NNRTI inhibitors.
References
Comparative Analysis of HIV-1 Inhibitor-9's Antiviral Efficacy in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HIV-1 protease inhibitor, "HIV-1 inhibitor-9" (represented by the well-characterized protease inhibitor Darunavir), against established antiretroviral agents from different classes. The data presented herein is intended to offer an objective evaluation of its potential antiviral activity and cytotoxicity in primary T cells, a critical cell type in HIV-1 pathogenesis.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of "this compound" and its comparators were assessed in primary human T lymphocytes. The 50% effective concentration (EC50), representing the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death, are summarized below. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Compound | Drug Class | Mechanism of Action | EC50 (nM) in PBMCs | CC50 (µM) in PBMCs | Selectivity Index (SI) |
| This compound (Darunavir) | Protease Inhibitor (PI) | Inhibits HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which is essential for the maturation of infectious virions.[1][2][3] | ~3.5 | >100 | >28,571 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | A thymidine analog that, in its triphosphate form, inhibits HIV-1 reverse transcriptase by competing with the natural substrate and causing DNA chain termination.[4][5][6] | ~1.2 | >100 | >83,333 |
| Efavirenz | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Binds directly to a non-essential site on HIV-1 reverse transcriptase, inducing a conformational change that inhibits its activity.[7][8][9][10] | ~1.7 | ~40 | ~23,529 |
| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the strand transfer step of HIV-1 DNA integration into the host cell genome by inhibiting the integrase enzyme.[11][12][13] | ~2.7 | >50 | >18,518 |
Experimental Protocols
Antiviral Activity Assay in Primary T Cells (p24 ELISA)
This protocol outlines the determination of the 50% effective concentration (EC50) of antiviral compounds in primary T cells.
-
Isolation and Culture of Primary T Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
CD4+ T cells are then purified from the PBMCs by negative selection using magnetic beads.
-
Isolated T cells are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours to induce proliferation and increase susceptibility to HIV-1 infection.
-
-
HIV-1 Infection and Drug Treatment:
-
Stimulated T cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Following infection, cells are washed to remove free virus and resuspended in fresh culture medium.
-
The infected cells are plated in 96-well plates, and serial dilutions of the test compounds ("this compound" and comparators) are added to the wells.
-
-
Quantification of Viral Replication (p24 ELISA):
-
After 5-7 days of incubation, the cell culture supernatants are harvested.
-
The concentration of the HIV-1 p24 capsid protein in the supernatants is quantified using a commercial p24 ELISA kit.[14][15][16][17]
-
The percentage of viral inhibition at each drug concentration is calculated relative to the untreated virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of the compounds in primary T cells.
-
Cell Preparation and Treatment:
-
Uninfected, stimulated primary T cells are seeded in 96-well plates at a determined density.
-
Serial dilutions of the test compounds are added to the wells.
-
-
MTT Incubation and Formazan Solubilization:
-
After a 5-7 day incubation period (mirroring the antiviral assay duration), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18][19][20][21]
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[18][19][20][21]
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[18][19][20][21]
-
-
Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cytotoxicity is calculated relative to the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflow for antiviral and cytotoxicity testing.
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
References
- 1. Darunavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 6. Zidovudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dolutegravir, the Second-Generation of Integrase Strand Transfer Inhibitors (INSTIs) for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldengatebio.com [goldengatebio.com]
- 15. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hanc.info [hanc.info]
- 17. pishtazteb.com [pishtazteb.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent HIV-1 protease inhibitors: the clinically established drug darunavir and the novel experimental compound "HIV-1 inhibitor-9" (referred to as compound 5b in Ghosh et al., 2023). This document aims to offer an objective comparison of their biochemical and antiviral activities, supported by available experimental data, to inform further research and drug development efforts in the field of antiretroviral therapy.
Executive Summary
Darunavir is a second-generation HIV-1 protease inhibitor with a well-established efficacy and a high genetic barrier to resistance. "this compound" is a novel, potent inhibitor showing promise in preclinical studies. This guide presents a side-by-side comparison of their chemical structures, mechanisms of action, and in vitro efficacy, based on published data. All quantitative data are summarized in clear, tabular formats, and detailed experimental methodologies are provided for key assays. Visual representations of the HIV-1 protease catalytic cycle and experimental workflows are included to facilitate a deeper understanding of the presented information.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a key target for antiretroviral drugs. Darunavir, a potent protease inhibitor, has been a cornerstone of HIV treatment for many years. The continuous emergence of drug-resistant HIV strains necessitates the development of new inhibitors with improved potency and resistance profiles. "this compound" represents a recent advancement in this area, designed to interact extensively with the protease active site.
Chemical Structure and Mechanism of Action
Both darunavir and "this compound" are non-peptidic inhibitors that bind to the active site of the HIV-1 protease, preventing it from processing viral polyproteins.
Darunavir is a nonpeptidic inhibitor of the HIV-1 protease. Its structure allows it to form numerous hydrogen bonds with the backbone of the protease's active site, contributing to its high binding affinity and potency against wild-type and multidrug-resistant HIV-1 strains[1][2]. The chemical formula for darunavir is C27H37N3O7S[3].
"this compound" (compound 5b) is a novel inhibitor that incorporates imatinib and nilotinib-derived templates as the P2-ligand. This design aims to enhance interactions with the S2 subsite of the HIV-1 protease. Its chemical formula is C37H41N7O4S.
Below is a visual representation of the general structure of these inhibitors.
Caption: Generalized structure of HIV-1 protease inhibitors.
The catalytic cycle of HIV-1 protease, which these inhibitors block, is depicted below.
Caption: Simplified signaling pathway of HIV-1 protease catalytic cycle and its inhibition.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for "this compound" and darunavir based on available literature.
| Parameter | This compound (Compound 5b) | Darunavir |
| Enzyme Inhibition (Ki) | 0.028 nM | ~1 nM - 16 pM |
| Antiviral Activity (IC50) | 66.8 nM | ~1.6 nM - 5 nM |
| Cytotoxicity (CC50) | Data not available | >100 µM |
Experimental Protocols
This section provides an overview of the methodologies used to obtain the data presented above.
HIV-1 Protease Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of the compounds against purified HIV-1 protease.
General Protocol (Fluorogenic Substrate Assay):
-
Recombinant HIV-1 protease is incubated with a fluorogenic substrate in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
The substrate is a peptide containing a fluorescent reporter group and a quencher. In its intact form, the fluorescence is quenched.
-
Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
The reaction is monitored in real-time using a fluorescence plate reader.
-
To determine the Ki, the assay is performed with varying concentrations of the inhibitor.
-
The initial reaction velocities are measured and fitted to the Morrison equation for tight-binding inhibitors to calculate the Ki value[4].
Caption: Experimental workflow for the HIV-1 protease inhibition assay.
Antiviral Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against HIV-1 replication in a cell-based assay.
General Protocol (MT-2 Cell Assay with p24 Antigen Quantification):
-
MT-2 cells, a human T-cell line susceptible to HIV-1 infection, are seeded in a multi-well plate.
-
The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI).
-
Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
The cultures are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.
-
After incubation, the cell culture supernatant is collected.
-
The amount of HIV-1 p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The p24 levels are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration at which viral replication is inhibited by 50%.
References
- 1. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel HIV-1 Inhibitors: Benchmarking Against HIV-1 Inhibitor-9
For Researchers, Scientists, and Drug Development Professionals
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is continually evolving, with the development of novel inhibitors targeting various stages of the viral lifecycle offering new hope for more effective and durable treatment regimens. This guide provides a head-to-head comparison of a designated compound, "HIV-1 inhibitor-9," against three other novel HIV-1 inhibitors with distinct mechanisms of action: Lenacapavir, Cabotegravir, and Fostemsavir. The objective is to present a clear, data-driven comparison of their in vitro efficacy, cytotoxicity, and resistance profiles, supported by detailed experimental methodologies.
While comprehensive public data for "this compound" is limited, available information from supplier databases indicates it is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) active against wild-type and NNRTI-resistant strains of HIV-1 at low nanomolar concentrations. This guide will synthesize the available data for "this compound" and compare it with the more extensively characterized novel agents.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each inhibitor, facilitating a direct comparison of their antiviral potency and safety profiles.
Table 1: In Vitro Antiviral Activity of Novel HIV-1 Inhibitors
| Inhibitor | Target | HIV-1 Strain(s) | EC50 / IC50 | Cell Line | Citation(s) |
| This compound | Reverse Transcriptase (NNRTI) | Wild-type and NNRTI-resistant | Low nanomolar (specific values not publicly available) | Not specified | [1][2] |
| Lenacapavir | Capsid | Wild-type HIV-1 (various subtypes) | 21-115 pM | MT-2 cells | [3] |
| HIV-2 | 2.2 - 2.4 nM | T-cell line | [4] | ||
| Cabotegravir | Integrase | HIV-1 (subtypes A, B, C, D) | 1.3 - 2.2 nM | MAGIC-5A cells | [2] |
| HIV-2 (group A) | 0.92 - 2.7 nM | MAGIC-5A cells | [2] | ||
| HIV-2 (spreading infection) | 0.14 - 1.0 nM | CEMss cells | [2] | ||
| Fostemsavir | gp120 (Attachment) | Wild-type and multidrug-resistant HIV-1 | Highly variable (typically < 10 nM) | Not specified | [5] |
Table 2: Cytotoxicity and Resistance Profiles
| Inhibitor | CC50 | Key Resistance Mutations | Fold Change in EC50 for Resistant Strains | Citation(s) |
| This compound | 3.1 µM (in mock-infected MT-4 cells) | Not publicly available | Not publicly available | [3] |
| Lenacapavir | > 50 µM | M66I, Q67H, K70N/R, N74D/H | Varies by mutation | [4] |
| Cabotegravir | > 10 µM | G140S, Q148H/K/R, N155H | Varies by mutation combination | [6] |
| Fostemsavir | > 200 µM | S375N, M426L, M434I, M475I | Varies by mutation | [7] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of antiviral compounds. Below are methodologies for key assays cited in this guide.
Antiviral Activity Assay in MT-4 Cells (General Protocol)
This assay is commonly used to determine the efficacy of antiviral compounds against HIV-1.
a. Cell Culture and Virus Propagation:
-
Human T-cell leukemia (HTLV-1 transformed) MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.[8]
-
HIV-1 viral stocks (e.g., IIIB, NL4-3) are propagated in MT-4 cells, and the viral titer is determined by measuring the 50% tissue culture infectious dose (TCID50).[8]
b. Antiviral Assay:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of approximately 1 x 10^4 cells per well.
-
Prepare serial dilutions of the test inhibitor and add them to the wells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.[9]
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[10]
-
Assess the antiviral activity by measuring the inhibition of virus-induced cytopathic effects (CPE). This can be quantified using methods such as the MTT assay, which measures cell viability.[9]
-
The 50% effective concentration (EC50) is calculated as the concentration of the inhibitor that reduces HIV-1 replication by 50%.[9]
c. Cytotoxicity Assay:
-
Seed MT-4 cells in a 96-well plate as described above.
-
Add serial dilutions of the test inhibitor to the wells (without virus).
-
Incubate the plates for the same duration as the antiviral assay.
-
Determine cell viability using the MTT assay.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the inhibitor that reduces cell viability by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of HIV-1 RT.
a. Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]TTP (tritiated thymidine triphosphate) or a non-radioactive detection system
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
Test inhibitor
b. Assay Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]TTP.
-
Add serial dilutions of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding EDTA.
-
Precipitate the newly synthesized DNA and collect it on a filter mat.
-
Quantify the incorporated [³H]TTP using a scintillation counter.
-
The 50% inhibitory concentration (IC50) is the concentration of the inhibitor that reduces RT activity by 50%.
HIV-1 Capsid Assembly/Inhibition Assay (In Vitro)
This assay assesses the ability of a compound to interfere with the assembly of the HIV-1 capsid.
a. Reagents and Materials:
-
Purified recombinant HIV-1 capsid (CA) protein
-
Assembly buffer (e.g., high salt buffer)
-
Test inhibitor
b. Assay Protocol:
-
Induce the assembly of purified CA protein by diluting it into the assembly buffer.
-
Monitor the kinetics of CA assembly by measuring the increase in turbidity (optical density at 350 nm) over time.
-
To test for inhibition, pre-incubate the CA protein with serial dilutions of the test inhibitor before inducing assembly.
-
Compare the assembly kinetics in the presence and absence of the inhibitor to determine the inhibitory effect.
-
The IC50 can be determined as the concentration of the inhibitor that reduces the rate or extent of capsid assembly by 50%.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: HIV-1 lifecycle and targets of novel inhibitors.
Caption: General workflow for in vitro antiviral activity assay.
Caption: Workflow for HIV-1 Reverse Transcriptase inhibition assay.
Conclusion
This comparative guide provides a snapshot of the current landscape of novel HIV-1 inhibitors, highlighting their diverse mechanisms of action and potent antiviral activities. Lenacapavir, with its unique capsid-targeting mechanism and picomolar potency, represents a significant advancement. Cabotegravir offers a long-acting integrase inhibitor option, while Fostemsavir provides a much-needed attachment inhibitor for heavily treatment-experienced patients.
While publicly available data on "this compound" is currently limited, its classification as a potent NNRTI active against resistant strains underscores the continued importance of this class of inhibitors. Further disclosure of its preclinical data will be crucial for a more comprehensive evaluation and to understand its potential role in future HIV-1 treatment paradigms. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future HIV-1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Vitro Antiviral Activity of Cabotegravir against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Long-Acting Injectable Cabotegravir for HIV Prevention: What Do We Know and Need to Know about the Risks and Consequences of Cabotegravir Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of HIV-1 Inhibitor-9: A Comparative Guide for a Novel Protease Inhibitor
Disclaimer: "HIV-1 inhibitor-9" is a hypothetical compound used in this guide for illustrative purposes to demonstrate the validation process for a novel HIV-1 protease inhibitor. All data presented for "this compound" is fictional.
This guide provides a comparative framework for validating the mechanism of action of the novel, hypothetical "this compound" using genetic approaches. It is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies. The guide compares "this compound" to established HIV-1 protease inhibitors and details the experimental protocols necessary for its validation.
Data Presentation: Comparative Antiviral Activity and Resistance Profile
The following table summarizes the in vitro antiviral activity and resistance profile of the hypothetical "this compound" compared to well-characterized, FDA-approved protease inhibitors. This data is crucial for assessing the potential advantages of a new inhibitor.
| Inhibitor | Target | Wild-Type EC50 (nM) | Fold Change in EC50 vs. Multi-Drug Resistant Strain | Key Resistance Mutations |
| This compound (Hypothetical) | HIV-1 Protease | 0.1 | 2.5 | I50V, I84V |
| Darunavir | HIV-1 Protease | 0.3 - 1.2 | 5 - 10 | I50V, I54L/M, L76V, I84V |
| Atazanavir | HIV-1 Protease | 2 - 5 | 10 - 50 | I50L, N88S |
| Lopinavir | HIV-1 Protease | 1 - 6 | >50 | L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M |
Experimental Protocols
Detailed methodologies for the key genetic experiments required to validate the mechanism of action of "this compound" are provided below.
In Vitro HIV-1 Replication Assay Using a Reporter Virus
This assay determines the effective concentration (EC50) of an inhibitor in a cell-based system.
Protocol:
-
Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Stock Preparation: Generate a stock of a laboratory-adapted HIV-1 strain (e.g., NL4-3) by transfecting 293T cells with the proviral DNA. Harvest the supernatant containing the virus and determine the tissue culture infectious dose 50 (TCID50).
-
Assay Setup: Seed TZM-bl cells in a 96-well plate. On the following day, prepare serial dilutions of "this compound" and the comparator protease inhibitors.
-
Infection: Pre-incubate the virus with the diluted inhibitors for 1 hour at 37°C. Then, add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation and Readout: After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve.
Generation of Drug-Resistant Viral Strains
This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to "this compound".
Protocol:
-
Initial Culture: Infect a susceptible T-cell line (e.g., MT-4 cells) with a wild-type HIV-1 strain at a low multiplicity of infection (MOI).
-
Dose Escalation: Culture the infected cells in the presence of "this compound" at a concentration equal to its EC50. Monitor viral replication by measuring p24 antigen levels in the supernatant.
-
Passaging: When viral replication rebounds, harvest the cell-free supernatant and use it to infect fresh cells. In the new culture, double the concentration of "this compound".
-
Continue Selection: Repeat the passaging and dose escalation until the virus can replicate in the presence of a high concentration of the inhibitor (e.g., >100-fold the initial EC50).
-
Isolation and Sequencing: Isolate the viral RNA from the supernatant of the resistant culture. Reverse transcribe the RNA to cDNA and amplify the protease gene by PCR. Sequence the PCR product to identify mutations.
Site-Directed Mutagenesis
This technique is used to confirm that the mutations identified in the resistant strain are responsible for the observed resistance.
Protocol:
-
Mutagenesis: Introduce the identified mutation(s) into the wild-type HIV-1 proviral DNA clone using a site-directed mutagenesis kit.
-
Virus Production: Transfect 293T cells with the mutated proviral DNA to generate a virus stock containing the specific mutation(s).
-
Phenotypic Analysis: Perform the in vitro HIV-1 replication assay (as described in Protocol 1) to determine the EC50 of "this compound" against the mutant virus.
-
Comparison: Compare the EC50 value for the mutant virus to that of the wild-type virus to calculate the fold change in resistance.
Recombinant HIV-1 Protease Inhibition Assay
This biochemical assay directly measures the inhibitory activity of "this compound" on the purified HIV-1 protease enzyme.
Protocol:
-
Reagent Preparation: Express and purify recombinant HIV-1 protease. Synthesize a fluorogenic peptide substrate that is cleaved by the protease.
-
Assay Setup: In a 96-well plate, add the recombinant protease and serial dilutions of "this compound" or comparator inhibitors.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows for validating the mechanism of action of "this compound".
Caption: The HIV-1 lifecycle, highlighting the inhibition of viral maturation by protease inhibitors.
Caption: Workflow for validating the mechanism of action of a novel HIV-1 inhibitor.
Caption: Simplified signaling pathway activated upon HIV-1 entry, leading to NF-kB activation.
In Vivo Validation of Novel HIV-1 Inhibitors: A Comparative Analysis in Animal Models
A comprehensive guide for researchers and drug development professionals on the preclinical in vivo evaluation of emerging HIV-1 inhibitors, using representative compounds from distinct mechanistic classes. This guide provides a comparative analysis of their efficacy, pharmacokinetics, and safety in established animal models of HIV infection, supported by detailed experimental data and protocols.
This report details the in vivo validation of next-generation HIV-1 inhibitors, offering a comparative perspective on their performance against established antiretroviral agents. Due to the absence of specific public data for a compound designated "HIV-1 inhibitor-9," this guide presents a comparative analysis of four distinct, recently developed HIV-1 inhibitors with available in vivo data: GS-CA1 (a capsid inhibitor), AIC292 (a non-nucleoside reverse transcriptase inhibitor), VH3739937 (a maturation inhibitor), and GSK3839919 (an allosteric integrase inhibitor). These compounds represent a spectrum of novel mechanisms of action and are evaluated in the context of their potential to address the challenges of drug resistance and long-acting treatment regimens.
Comparative Efficacy in Humanized Mouse Models
Humanized mice, particularly those engrafted with human CD34+ hematopoietic stem cells, are a cornerstone for the in vivo evaluation of HIV-1 inhibitors as they can sustain long-term HIV-1 infection and are amenable to therapeutic interventions.[1] The following table summarizes the in vivo efficacy of the selected HIV-1 inhibitors in these models.
| Inhibitor | Drug Class | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator | Comparator Result |
| GS-CA1 | Capsid Inhibitor | Humanized mice | Single subcutaneous dose | Reduction in plasma viral load | Outperformed long-acting rilpivirine[2] | Long-acting rilpivirine | Less effective than GS-CA1[2] |
| AIC292 | NNRTI | Engineered mouse xenograft model | Not specified | Antiviral activity | Demonstrated in vivo activity[3] | Not specified | Not specified |
| GSK3839919 | Allosteric Integrase Inhibitor | Rat | 5 mg/kg po | Pharmacokinetic profile | Good metabolic stability[4] | Not specified | Not specified |
| VH3739937 | Maturation Inhibitor | Not specified in provided abstracts | Not specified | In vitro potency | EC50 values ≤ 5.0 nM against various strains[5] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on standard practices for evaluating HIV-1 inhibitors in humanized mouse models.
Humanized Mouse Model of HIV-1 Infection
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[1] This allows for productive HIV-1 infection and evaluation of antiviral therapies.
-
Infection: Once human immune cell engraftment is confirmed, mice are infected with a replication-competent strain of HIV-1.
-
Treatment: Following confirmation of established infection (typically by measuring plasma viral load), animals are treated with the investigational inhibitor (e.g., "this compound" or a comparator drug) or a vehicle control. Dosing can be administered via various routes (e.g., oral, subcutaneous) and at different frequencies (e.g., daily, long-acting single dose).
-
Monitoring: Plasma viral load is monitored regularly throughout the study to assess the antiviral efficacy of the treatment. Other parameters, such as CD4+ T cell counts, can also be measured to evaluate immune reconstitution.
Comparative Analysis of Different Inhibitor Classes
The development of HIV-1 inhibitors targeting various stages of the viral life cycle is essential to combat drug resistance. The following diagram illustrates the targets of the discussed inhibitor classes.
Conclusion
The in vivo validation of novel HIV-1 inhibitors in relevant animal models is a critical step in the drug development pipeline. The data presented for GS-CA1, AIC292, VH3739937, and GSK3839919 highlight the progress being made in developing potent antiretroviral agents with diverse mechanisms of action. While direct comparative data across all these compounds from a single study is not available, the individual results demonstrate promising antiviral activity and favorable pharmacokinetic profiles. The continued use of humanized mouse models and other relevant animal models will be essential for the preclinical evaluation of future "this compound" candidates and for advancing the field of HIV therapeutics.
References
- 1. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]
A Comparative Analysis of a Novel HIV-1 Protease Inhibitor: "HIV-1 Inhibitor-9" Against Multi-Drug Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the hypothetical novel antiretroviral agent, "HIV-1 Inhibitor-9," against established HIV-1 inhibitors, with a focus on its efficacy in the context of multi-drug resistant (MDR) HIV-1 strains. The data presented for "this compound" is illustrative and serves as a template for the evaluation of a new chemical entity.
Mechanism of Action
"this compound" is a next-generation protease inhibitor (PI) designed to overcome the challenges of drug resistance.[1] Protease inhibitors are a critical class of antiretroviral drugs that target the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[2][3] By blocking this enzyme, PIs prevent the production of new, infectious virus particles.[1]
The development of resistance to PIs often involves mutations in the protease enzyme that alter the inhibitor binding site or the stability of the protease dimer.[3][4] "this compound" is hypothesized to have a high genetic barrier to resistance due to its unique molecular interactions with the protease active site, including extensive hydrogen bonding with the backbone atoms, a strategy that has proven effective in other potent PIs like darunavir.[5][6]
Comparative Efficacy Against Multi-Drug Resistant HIV-1
The emergence of multi-drug resistant HIV-1 strains presents a significant challenge to effective long-term therapy.[7][8] The following tables summarize the in vitro efficacy of "this compound" compared to standard-of-care protease inhibitors against a panel of wild-type and multi-drug resistant HIV-1 strains. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.
Table 1: In Vitro Efficacy (EC50 in nM) Against Wild-Type and Protease Inhibitor-Resistant HIV-1 Strains
| Virus Strain | "this compound" (Hypothetical) | Darunavir | Atazanavir | Lopinavir |
| Wild-Type (NL4-3) | 0.5 | 1.2 | 2.5 | 3.0 |
| MDR Strain A (L10I, M46I, I54V, V82A, I84V) | 2.5 | 15 | 150 | 250 |
| MDR Strain B (V32I, L33F, M46L, I47V, I50V) | 3.0 | 25 | >500 | >500 |
| MDR Strain C (I13V, K20R, L24I, D30N, L90M) | 1.8 | 10 | 80 | 120 |
Note: Lower EC50 values indicate higher potency.
Table 2: Fold Change in EC50 for Resistant Strains Compared to Wild-Type
| Virus Strain | "this compound" (Hypothetical) | Darunavir | Atazanavir | Lopinavir |
| MDR Strain A | 5.0 | 12.5 | 60.0 | 83.3 |
| MDR Strain B | 6.0 | 20.8 | >200 | >166.7 |
| MDR Strain C | 3.6 | 8.3 | 32.0 | 40.0 |
Note: A lower fold change indicates that the inhibitor retains more of its activity against the resistant strain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This assay measures the in vitro susceptibility of HIV-1 to antiretroviral drugs.
Principle: Recombinant viruses are generated containing the protease gene from patient-derived, multi-drug resistant HIV-1 strains inserted into a wild-type laboratory clone backbone.[9] The replication of these recombinant viruses is then measured in the presence of serial dilutions of the inhibitor being tested.
Protocol:
-
Virus Generation: The protease-encoding region of the viral RNA is amplified from patient plasma using reverse transcription-polymerase chain reaction (RT-PCR).[10] This amplicon is then co-transfected with a protease-deleted HIV-1 proviral DNA into permissive cells (e.g., HEK293T cells). Homologous recombination results in the production of infectious recombinant virions.[10]
-
Cell Culture and Infection: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter, are seeded in 96-well plates.[11]
-
Inhibitor Preparation: "this compound" and other comparator drugs are serially diluted to a range of concentrations.
-
Infection and Incubation: The recombinant virus stocks are added to the cells in the presence of the various inhibitor concentrations and incubated for 48 hours.
-
Quantification of Viral Replication: Viral replication is quantified by measuring luciferase activity in the cell lysates. The luminescence is proportional to the level of viral gene expression.[11]
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Genotypic Resistance Testing
This assay identifies mutations in the HIV-1 protease gene that are associated with drug resistance.
Principle: The nucleotide sequence of the protease gene from patient-derived HIV-1 is determined and compared to a wild-type reference sequence to identify mutations known to confer resistance.[12]
Protocol:
-
RNA Extraction: Viral RNA is extracted from patient plasma samples.[13]
-
RT-PCR and Nested PCR: The protease region of the pol gene is reverse transcribed and amplified using PCR. A nested PCR is often performed to increase the yield of the target sequence.[13]
-
DNA Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing methods.[13][14]
-
Sequence Analysis: The obtained sequence is aligned with a wild-type HIV-1 reference sequence (e.g., HXB2). Mutations are identified, and their association with resistance to specific protease inhibitors is determined using databases such as the Stanford University HIV Drug Resistance Database.[14]
Visualizations
HIV-1 Lifecycle and Target of Protease Inhibitors
Caption: The HIV-1 lifecycle and the critical step targeted by protease inhibitors.
Experimental Workflow for Phenotypic Drug Susceptibility Testing
Caption: Workflow for determining the phenotypic susceptibility of HIV-1 to inhibitors.
Logical Relationship of Overcoming Multi-Drug Resistance
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical Management of HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 12. HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
Independent Validation of Synthetic Route for HIV-1 Inhibitor-9: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a clearly defined synthetic pathway for the novel HIV-1 integrase inhibitor, designated as "HIV-1 inhibitor-9," as initially reported by Nair et al. However, a critical component for its broader acceptance and development—independent validation of its synthesis by other research laboratories—appears to be absent from published studies. This guide provides a detailed overview of the original synthesis, alongside a comparative landscape of other prominent HIV-1 integrase strand transfer inhibitors (INSTIs), highlighting the existing gap in direct, independent verification for the synthesis of this compound.
The Synthetic Route to this compound: A Multi-Step Process
The synthesis of this compound, as described in the literature, is a multi-step process commencing from readily available starting materials. The key stages of this synthesis are outlined below. While specific yields for each step were reported in the original publication, this guide awaits independent verification to substantiate these figures.
Table 1: Reported Synthesis Steps for this compound
| Step | Reaction | Key Reagents | Reported Yield (%) |
| 1 | Lithiation and Aldehyde Addition | 5-bromo-2-methoxypyridine, n-BuLi, 2,6-difluorobenzaldehyde | Data not independently verified |
| 2 | Dehydroxylation and Ether Cleavage | Et3SiH, TFA | Data not independently verified |
| 3 | Bromination and N-Alkylation | NBS, Alkylating agent | Data not independently verified |
| 4 | Stille Cross-Coupling | 1-ethoxyvinyl(tributyl)stannane, Pd catalyst | Data not independently verified |
| 5 | Diketoacid Formation | Diethyl oxalate, Base | Data not independently verified |
| 6 | Final Amidation | 1-amino-2-pyrrolidinone p-toluenesulfonate | Data not independently verified |
Comparative Landscape of HIV-1 Integrase Inhibitors
To provide context for the potential of this compound, it is essential to compare it with established and other investigational HIV-1 integrase inhibitors. The landscape of INSTIs is dominated by several FDA-approved drugs that have become cornerstones of antiretroviral therapy.
Table 2: Comparison of HIV-1 Integrase Inhibitors
| Inhibitor | Development Stage | Key Structural Features | Reported Potency (IC50/EC50) |
| Dolutegravir | FDA Approved | Carbamoyl pyridone scaffold | Nanomolar range |
| Bictegravir | FDA Approved | Bridged bicyclic pyridone | Nanomolar range |
| Raltegravir | FDA Approved | N-alkylated pyrimidinone | Nanomolar range |
| Elvitegravir | FDA Approved | Quinolone derivative | Nanomolar range |
| Cabotegravir | FDA Approved (long-acting injectable) | Carbamoyl pyridone scaffold | Nanomolar range |
| This compound | Preclinical | Pyridinone derivative | Data not independently verified |
Experimental Protocols: The Need for Independent Verification
Detailed experimental protocols are crucial for the independent validation of any synthetic route. While the original publication by Nair et al. provides a methodological framework, the scientific community awaits replication and potential refinement of these procedures by independent research groups. The publication of such validation studies would be a significant step forward in the development of this compound.
General Procedure as Described in the Foundational Study:
The synthesis, as outlined, involves a sequence of standard organic chemistry reactions. Key transformations include directed ortho-metalation, reduction, halogenation, palladium-catalyzed cross-coupling, and condensation reactions. The purification of intermediates and the final product was reportedly achieved using chromatographic techniques. Spectroscopic methods such as NMR and mass spectrometry were used for characterization. However, without independent reports, a definitive, validated protocol cannot be presented in this guide.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of a novel chemical entity like this compound, emphasizing the crucial, yet currently missing, independent validation stage.
Signaling the Need for Further Research
The signaling pathway for the development and acceptance of a new therapeutic candidate relies on a cascade of verification and validation. The initial synthesis of this compound represents the first signal. For this signal to be amplified and proceed down the developmental pathway, it must be received and independently confirmed by the broader scientific community.
Safety Operating Guide
Safe Disposal of HIV-1 Inhibitor-9: A Procedural Guide
The proper disposal of HIV-1 inhibitor-9 is critical for ensuring laboratory safety and environmental protection. This potent research compound, while instrumental in drug development, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to established disposal protocols is not only a regulatory requirement but also a core component of responsible scientific practice.
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Following these procedures will help mitigate risks and ensure compliance with safety standards.
Hazard and Safety Data Summary
All quantitative and qualitative safety data for this compound has been summarized from its Safety Data Sheet (SDS) for clear and immediate reference.
| Hazard Category | Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| Disposal | - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the mandatory steps for disposing of all forms of waste contaminated with this compound, including pure compound, solutions, and contaminated labware.
1. Personal Protective Equipment (PPE) and Handling:
-
PPE Requirement: Before handling the compound or its waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat[1].
-
Ventilation: Conduct all handling and waste preparation activities within a certified chemical fume hood to avoid inhalation of dust or aerosols[1].
-
Spill Management: In case of a spill, collect the spillage to prevent its release into the environment[1].
2. Waste Segregation and Containment:
-
Designate a Waste Stream: All waste contaminated with this compound must be classified as hazardous chemical waste. Never mix this waste with non-hazardous trash or other waste streams like biohazards unless they are co-mingled.
-
Use Appropriate Containers: Collect all solid and liquid waste in a dedicated, leak-proof container that is compatible with the chemical. The container must be kept closed at all times except when adding waste[2][3].
-
Incompatible Materials: Avoid storing this compound waste with strong acids/alkalis or strong oxidizing/reducing agents[1]. Segregate incompatible hazardous wastes to prevent reactions[4].
3. Labeling the Hazardous Waste Container:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
List Contents: Accurately list all chemical constituents, including "this compound," and their approximate concentrations. Proper labeling is crucial for safe consolidation and disposal by safety personnel[3].
4. Disposal of Specific Waste Types:
-
Unused Compound (Solid/Stock Solutions):
-
Treat as acute hazardous waste.
-
Place directly into the designated, labeled hazardous waste container.
-
Do not dispose of down the drain or in regular trash[2].
-
-
Contaminated Labware (Gloves, Pipette Tips, Wipes):
-
Collect all contaminated solid waste in the same designated hazardous waste container.
-
-
Empty this compound Containers:
-
Due to its acute toxicity, empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol, water) capable of removing the residue[2].
-
The first rinseate must be collected as hazardous waste and added to your designated liquid waste container[5]. The second and third rinses can typically go down the drain, but check with your institution's guidelines[5].
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular non-hazardous trash[2].
-
5. Storage and Final Disposal:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory[3][4]. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time (e.g., up to one year, depending on local regulations), contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for pickup and final disposal at an approved waste plant[1][3].
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
